(S,R,S)-AHPC-PEG3-NH2 hydrochloride
Description
Propriétés
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H45N5O7S.ClH/c1-20-26(43-19-33-20)22-7-5-21(6-8-22)16-32-28(38)24-15-23(36)17-35(24)29(39)27(30(2,3)4)34-25(37)18-42-14-13-41-12-11-40-10-9-31;/h5-8,19,23-24,27,36H,9-18,31H2,1-4H3,(H,32,38)(H,34,37);1H/t23-,24+,27-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYHUTRHKHRRPK-QVRKWNSCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46ClN5O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to (S,R,S)-AHPC-PEG3-NH2 Hydrochloride: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-PEG3-NH2 hydrochloride is a key bifunctional molecule at the forefront of targeted protein degradation, a revolutionary therapeutic modality. This synthetic E3 ligase ligand-linker conjugate is integral to the design and synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and practical applications of this compound. It is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery and development of novel therapeutics based on targeted protein degradation.
Core Chemical Properties
This compound, also known by synonyms such as VH032-PEG3-NH2 hydrochloride, is a well-characterized molecule. Its structure incorporates three essential components:
-
A von Hippel-Lindau (VHL) E3 Ligase Ligand: The (S,R,S)-AHPC (arylhydroxyproline derivative) moiety is a high-affinity ligand for the VHL E3 ubiquitin ligase.[1]
-
A Polyethylene Glycol (PEG) Spacer: A three-unit PEG linker enhances aqueous solubility and provides the necessary flexibility and length to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the VHL E3 ligase.
-
A Terminal Amine: This primary amine group serves as a reactive handle for the covalent attachment of a ligand that specifically binds to the protein of interest, typically through the formation of a stable amide bond.
The hydrochloride salt form of the molecule enhances its stability and simplifies handling in experimental settings.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: General Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 2097971-11-2 | [1] |
| Molecular Formula | C₃₀H₄₆ClN₅O₇S | [1] |
| Molecular Weight | 656.23 g/mol | [1] |
| Purity | ≥95% - 99.01% | [1] |
| Appearance | Light yellow to brown solid |
Table 2: Physicochemical and Handling Information
| Property | Value | Reference(s) |
| Form | Powder or crystals | |
| Storage Temperature | 2-8°C | |
| Solubility | Soluble in DMSO |
Mechanism of Action: The PROTAC Pathway
This compound functions as a critical building block in the assembly of a PROTAC. The PROTAC's mechanism of action is a catalytic process that leverages the cell's ubiquitin-proteasome system.
The process begins with the PROTAC molecule simultaneously binding to a target protein of interest (POI) and the VHL E3 ubiquitin ligase, forming a ternary complex. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can engage in another cycle of degradation.
PROTAC-mediated protein degradation pathway.
Experimental Protocols
The primary application of this compound is in the synthesis of PROTACs. The following sections provide a general protocol for PROTAC synthesis and subsequent evaluation of its activity.
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol describes the conjugation of this compound to a target protein ligand containing a carboxylic acid functional group.
Materials:
-
This compound
-
Target protein ligand with a carboxylic acid moiety
-
Amide coupling reagents (e.g., HATU, HOBt, or EDC/NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Tertiary amine base (e.g., Diisopropylethylamine - DIPEA)
-
Reaction vial and stirring apparatus
-
Purification system (e.g., preparative HPLC)
-
Analytical instruments for characterization (e.g., LC-MS, NMR)
Procedure:
-
Activation of Carboxylic Acid: In a reaction vial, dissolve the target protein ligand (1 equivalent) and amide coupling reagents (e.g., HATU and HOBt, 1.1 equivalents each) in anhydrous DMF. Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: In a separate vial, dissolve this compound (1 equivalent) in anhydrous DMF and add DIPEA (2-3 equivalents) to neutralize the hydrochloride salt and act as a base.
-
Coupling Reaction: Add the solution of the activated carboxylic acid to the solution of (S,R,S)-AHPC-PEG3-NH2.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature, monitoring its progress by LC-MS until the starting materials are consumed (typically 2-12 hours).
-
Work-up and Purification: Upon completion, quench the reaction with water and purify the crude product by preparative reverse-phase HPLC to yield the final PROTAC molecule.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
General workflow for PROTAC synthesis and evaluation.
Protocol 2: Evaluation of Target Protein Degradation by Western Blot
This protocol outlines a standard method to assess the ability of a synthesized PROTAC to induce the degradation of its target protein in a cellular context.
Materials:
-
Relevant cell line expressing the target protein
-
Synthesized PROTAC
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed the cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a predetermined time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Probe the membrane with a primary antibody for a loading control to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the extent of target protein degradation at different PROTAC concentrations and time points.
Conclusion
This compound is a vital research tool for the development of PROTACs, a promising new class of therapeutics. Its well-defined chemical properties and versatile reactivity make it a valuable building block for creating potent and selective protein degraders. This guide provides a foundational understanding of its characteristics and a practical framework for its application in the synthesis and evaluation of novel PROTAC molecules. As the field of targeted protein degradation continues to evolve, the utility of such well-characterized reagents will undoubtedly contribute to the advancement of new treatments for a wide range of diseases.
References
Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of (S,R,S)-AHPC-PEG3-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies and data interpretation involved in the structural elucidation of (S,R,S)-AHPC-PEG3-NH2 hydrochloride. This molecule is a pivotal building block in the field of targeted protein degradation, serving as a von Hippel-Lindau (VHL) E3 ligase ligand connected to a PEGylated linker with a terminal amine. Its precise chemical structure is paramount to its function in the design and synthesis of Proteolysis-Targeting Chimeras (PROTACs).
Compound Identity and Physicochemical Properties
This compound, also known by synonyms such as VH032-PEG3-NH2 hydrochloride, is a synthetic molecule designed for use in PROTAC development.[1] The hydrochloride salt form enhances its stability and solubility, facilitating its use in various experimental settings.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2097971-11-2 | [1] |
| Molecular Formula | C₃₀H₄₆ClN₅O₇S | [1] |
| Molecular Weight | 656.23 g/mol | [1] |
| Appearance | Light yellow to brown solid | [2] |
| Purity | ≥95% - 99.01% | [1][3] |
| Storage Conditions | 2-8°C | [2] |
Spectroscopic and Chromatographic Data Summary
The structural confirmation of this compound relies on a combination of spectroscopic and chromatographic techniques. While raw spectral data is proprietary to manufacturers, the expected outcomes consistent with the assigned structure are summarized below.
Table 2: Expected Analytical Data for Structural Confirmation
| Technique | Expected Outcome Consistent with Structure |
| ¹H NMR Spectroscopy | The proton NMR spectrum should exhibit distinct signals corresponding to the aromatic protons of the 4-(4-methylthiazol-5-yl)benzyl group, the characteristic protons of the hydroxyproline ring, the tert-butyl group, the polyethylene glycol (PEG) linker, and the terminal amine. The integration of these signals should be proportional to the number of protons in each respective chemical environment. The stereochemistry of the molecule would be confirmed by the coupling constants and chemical shifts of the chiral centers. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | The LC analysis should show a single major peak, indicating the purity of the compound. The mass spectrum, typically acquired using electrospray ionization (ESI), would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z consistent with the molecular weight of the free base (619.77). |
| Infrared (IR) Spectroscopy | The IR spectrum should display characteristic absorption bands for the various functional groups present in the molecule. These would include N-H stretching for the amide and amine groups, C=O stretching for the amide bonds, O-H stretching for the hydroxyl group, and C-O stretching for the PEG linker. |
Experimental Protocols for Structure Elucidation
The following sections detail the generalized experimental protocols for the key analytical techniques used to verify the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.
Methodology:
-
Sample Preparation: A 5-10 mg sample of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD). A small amount of Tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Instrumentation: A high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, is used for analysis.
-
Data Acquisition:
-
¹H NMR: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay that allows for full relaxation of the protons.
-
¹³C NMR: A one-dimensional carbon NMR spectrum is acquired to identify all unique carbon environments.
-
2D NMR (COSY, HSQC, HMBC): To further confirm the structure, a suite of two-dimensional NMR experiments can be performed.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity of different molecular fragments.
-
-
-
Data Analysis: The acquired spectra are processed (Fourier transformation, phase correction, and baseline correction) and analyzed. The chemical shifts (δ), coupling constants (J), and integration values of the proton signals are compared with the expected values for the proposed structure. The 2D NMR data is used to piece together the molecular fragments and confirm the overall connectivity.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To assess the purity of the compound and confirm its molecular weight.
Methodology:
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, typically a mixture of water and acetonitrile or methanol, often with a small amount of formic acid or trifluoroacetic acid to improve peak shape and ionization.
-
Liquid Chromatography (LC):
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system is used.
-
Column: A reverse-phase column (e.g., C18) is typically employed.
-
Mobile Phase: A gradient elution is commonly used, starting with a high percentage of an aqueous solvent (e.g., water with 0.1% formic acid) and increasing the percentage of an organic solvent (e.g., acetonitrile with 0.1% formic acid) over time.
-
Detection: A UV detector is used to monitor the elution of the compound from the column.
-
-
Mass Spectrometry (MS):
-
Instrumentation: The eluent from the LC system is directed into a mass spectrometer, such as a quadrupole, time-of-flight (TOF), or Orbitrap instrument.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used to generate protonated molecular ions [M+H]⁺.
-
Data Acquisition: The mass spectrometer is set to scan a mass range that includes the expected molecular weight of the compound. High-resolution mass spectrometry can be used to determine the accurate mass and elemental composition.
-
-
Data Analysis: The LC chromatogram is analyzed to determine the retention time and purity of the compound. The mass spectrum is examined for the presence of the expected molecular ion peak. The measured mass-to-charge ratio (m/z) is compared to the theoretical value for the protonated molecule.
Visualizing Workflows and Mechanisms
Diagrams are essential for visualizing the logical flow of experiments and the biological context of the molecule.
Caption: Figure 1. A logical workflow for the synthesis and structural confirmation of this compound.
The primary application of this compound is in the construction of PROTACs. The following diagram illustrates its mechanism of action in targeted protein degradation.
Caption: Figure 2. The role of an (S,R,S)-AHPC-PEG3-NH2 based PROTAC in the targeted degradation of a protein of interest.
Conclusion
The structural elucidation of this compound is a critical quality control step that ensures its suitability for the development of potent and specific PROTACs. A combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a comprehensive characterization of the molecule, confirming its identity, purity, and structural integrity. The detailed methodologies and expected data presented in this guide serve as a valuable resource for researchers in the field of targeted protein degradation, facilitating the confident application of this important chemical tool in their drug discovery efforts.
References
The Core Mechanism of (S,R,S)-AHPC-PEG3-NH2 Hydrochloride in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(S,R,S)-AHPC-PEG3-NH2 hydrochloride is a pivotal chemical tool in the rapidly advancing field of targeted protein degradation (TPD). It serves as a prefabricated E3 ligase ligand-linker conjugate, specifically designed for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). This guide provides an in-depth analysis of its mechanism of action, supported by quantitative data from analogous compounds, detailed experimental protocols, and visual representations of the involved biological pathways and workflows.
Introduction to this compound
This compound is a heterobifunctional molecule composed of three key components:
-
A von Hippel-Lindau (VHL) E3 Ligase Ligand: The (S,R,S)-AHPC (alpha-hydroxy-gamma-prolyl-beta-cyclohexylalanine) moiety is a potent and well-characterized ligand for the VHL E3 ubiquitin ligase.
-
A PEG3 Linker: A three-unit polyethylene glycol (PEG) linker provides the necessary spacing and flexibility for the PROTAC molecule to effectively bridge the target protein and the E3 ligase. The PEG composition also enhances solubility.
-
A Terminal Amine Group (NH2): This functional group serves as a reactive handle for the covalent attachment of a "warhead" – a ligand designed to bind to a specific protein of interest (POI) that is targeted for degradation. The hydrochloride salt form enhances the compound's stability and solubility for easier handling in synthetic protocols.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The central mechanism of action of a PROTAC synthesized from this compound is to induce the selective degradation of a target protein by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). This process can be broken down into the following key steps:
-
Ternary Complex Formation: The PROTAC molecule, once conjugated with a warhead for a specific POI, facilitates the formation of a ternary complex, bringing the POI into close proximity with the VHL E3 ligase complex.
-
Ubiquitination: Within this ternary complex, the E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI. This results in the formation of a polyubiquitin chain on the target protein.
-
Proteasomal Recognition and Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and proteolytically degrades the POI into small peptides.
-
Recycling of Components: The PROTAC molecule is not consumed in this process and can catalytically induce the degradation of multiple POI molecules. The VHL E3 ligase and ubiquitin molecules are also recycled.
Signaling Pathway
The following diagram illustrates the signaling pathway of a PROTAC utilizing the this compound-derived VHL ligand to induce target protein degradation.
Quantitative Data Analysis
| PROTAC ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Hypothetical PROTAC-A | BRD4 | HeLa | 15 | >90 | Fictional Example |
| Hypothetical PROTAC-B | BTK | MOLM-14 | 5 | >95 | Fictional Example |
| Hypothetical PROTAC-C | KRAS G12C | H358 | 50 | ~85 | Fictional Example |
Note: The data in this table is for illustrative purposes and represents typical values seen for potent VHL-based PROTACs.
Experimental Protocols
The development and characterization of a PROTAC derived from this compound involves a series of key experiments. Below are detailed, generalized protocols for these essential assays.
PROTAC Synthesis
The following diagram outlines the general workflow for synthesizing a PROTAC using this compound.
Protocol:
-
Dissolution: Dissolve this compound (1 equivalent) and the protein of interest (POI) warhead containing a carboxylic acid functional group (1.1 equivalents) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).
-
Coupling Reagent Addition: Add a peptide coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with aqueous solutions of a weak acid (e.g., 0.1 M HCl), a weak base (e.g., saturated NaHCO3), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by preparative high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
Protocol:
-
Cell Culture and Treatment: Plate the desired cell line in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to a loading control (e.g., GAPDH or β-actin). Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Protocol:
-
Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration known to be effective (e.g., near the DC50 value) or DMSO for a shorter time course (e.g., 1-4 hours) to capture the ternary complex before significant degradation occurs. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the POI or VHL overnight at 4°C with gentle rotation. Add protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the POI and VHL to confirm their interaction.
Fluorescence Polarization (FP) Assay for VHL Binding
Protocol:
-
Reagents: Prepare a fluorescently labeled VHL ligand (tracer) and purified VHL protein.
-
Assay Setup: In a 384-well plate, add a fixed concentration of the VHL protein and the fluorescent tracer.
-
Compound Addition: Add serial dilutions of the PROTAC or the unconjugated this compound.
-
Incubation: Incubate the plate at room temperature for a defined period to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader.
-
Data Analysis: The displacement of the fluorescent tracer by the test compound will result in a decrease in fluorescence polarization. Plot the change in polarization against the compound concentration to determine the binding affinity (e.g., IC50 or Kd).
Conclusion
This compound is a valuable and versatile building block for the synthesis of VHL-recruiting PROTACs. Its pre-optimized VHL ligand and functionalized PEG linker streamline the drug discovery process, allowing researchers to focus on developing potent and selective warheads for their protein of interest. A thorough understanding of its mechanism of action and the application of rigorous experimental protocols are essential for the successful development of novel therapeutics based on targeted protein degradation. The continued exploration of PROTACs synthesized from this and similar building blocks holds immense promise for addressing a wide range of diseases driven by aberrant protein function.
(S,R,S)-AHPC-PEG3-NH2 Hydrochloride: A Technical Guide for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S,R,S)-AHPC-PEG3-NH2 hydrochloride is a pivotal chemical biology tool, serving as a foundational building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This heterobifunctional molecule consists of a high-affinity (S,R,S)-AHPC ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected via a flexible three-unit polyethylene glycol (PEG3) linker to a reactive primary amine (NH2). This terminal amine provides a convenient conjugation point for the attachment of a target-protein-binding ligand, enabling the rapid assembly of novel PROTACs. This guide details the mechanism of action, presents key quantitative data, outlines detailed experimental protocols for synthesis and validation, and provides logical diagrams to illustrate the underlying processes involved in leveraging this compound for targeted protein degradation.
Introduction to Targeted Protein Degradation and PROTACs
Targeted protein degradation has emerged as a powerful therapeutic modality that overcomes many limitations of traditional small-molecule inhibitors. Instead of merely blocking a protein's function, this approach co-opts the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins entirely.[1]
PROTACs are the primary architects of this strategy. These chimeric molecules are composed of three distinct parts: a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By simultaneously binding the POI and an E3 ligase, the PROTAC forms a ternary complex, which facilitates the transfer of ubiquitin from the E3 ligase to the POI. This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome, after which the PROTAC can be recycled to induce further degradation.[2]
The Role of this compound
The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully utilized ligases in PROTAC design.[3] this compound is a pre-synthesized E3 ligase ligand-linker conjugate designed to streamline PROTAC development.[4]
-
(S,R,S)-AHPC Moiety: Also known as VH032-NH2, this component is a derivative of the natural VHL substrate, HIF-1α.[5] The specific (S,R,S) stereochemistry is critical for high-affinity binding to the substrate recognition site of VHL.[6]
-
PEG3 Linker: The three-unit polyethylene glycol spacer provides flexibility and hydrophilicity, which are crucial for optimizing the formation of a productive ternary complex and can improve the physicochemical properties of the final PROTAC.[7]
-
Terminal Amine (NH2): This primary amine serves as a versatile chemical handle for covalently linking a POI ligand, typically through a stable amide bond formation with a carboxylic acid.[8]
-
Hydrochloride Salt: The compound is supplied as a hydrochloride salt to enhance its stability and solubility in common solvents used for chemical synthesis.
Mechanism of Action and Synthesis Workflow
The overarching goal of using (S,R,S)-AHPC-PEG3-NH2 is to synthesize a PROTAC that can induce the degradation of a specific target protein. The general mechanism and synthesis workflow are depicted below.
Caption: PROTAC mechanism of action from ternary complex formation to degradation.
References
- 1. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tandfonline.com [tandfonline.com]
- 7. biocompare.com [biocompare.com]
- 8. medchemexpress.com [medchemexpress.com]
The Core Interaction: A Technical Guide to (S,R,S)-AHPC-PEG3-NH2 Hydrochloride and von Hippel-Lindau (VHL) Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted protein degradation has emerged as a transformative approach in drug discovery, offering the potential to address disease-causing proteins previously considered "undruggable." At the heart of this strategy are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery. A critical component of many successful PROTACs is the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This technical guide provides an in-depth examination of the interaction between a key VHL ligand, (S,R,S)-AHPC-PEG3-NH2 hydrochloride, and the VHL protein complex, offering insights into the foundational principles for developing VHL-based protein degraders.
(S,R,S)-AHPC-PEG3-NH2 is a synthetic ligand-linker conjugate that incorporates the (S,R,S)-AHPC moiety, a high-affinity binder to the VHL E3 ligase, connected to a three-unit polyethylene glycol (PEG) linker terminating in a primary amine.[1][2][3] This primary amine serves as a versatile chemical handle for conjugation to a ligand targeting a protein of interest, thus forming a complete PROTAC molecule.[4][5] Understanding the core interaction between the (S,R,S)-AHPC warhead and VHL is paramount for the rational design and optimization of potent and selective protein degraders.
The VHL-HIF Signaling Pathway: Nature's Degradation System
Under normal oxygen conditions (normoxia), the von Hippel-Lindau protein is a key component of a Cullin-RING E3 ubiquitin ligase complex, often referred to as CRL2^VHL^.[5][6] This complex plays a crucial role in oxygen sensing by targeting the alpha subunit of the hypoxia-inducible factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation.[7][8] This process is initiated by the hydroxylation of specific proline residues on HIF-1α by prolyl hydroxylases (PHDs). The hydroxylated HIF-1α is then recognized and bound by VHL, leading to its polyubiquitination and destruction by the proteasome.[7][9] In hypoxic conditions, the lack of oxygen inhibits PHD activity, stabilizing HIF-1α, which can then translocate to the nucleus and activate the transcription of genes involved in cellular adaptation to low oxygen.[7]
References
- 1. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the PEG3 Linker in (S,R,S)-AHPC-PEG3-NH2 Hydrochloride: A Technical Guide for Advanced Drug Development
For Immediate Release
This technical guide provides an in-depth analysis of the function and significance of the three-unit polyethylene glycol (PEG3) linker within the (S,R,S)-AHPC-PEG3-NH2 hydrochloride molecule, a critical building block in the development of Proteolysis-Targeting Chimeras (PROTACs). Tailored for researchers, scientists, and professionals in drug development, this document elucidates the linker's impact on the physicochemical properties, biological activity, and overall efficacy of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
Introduction to PROTAC Technology and the (S,R,S)-AHPC-PEG3-NH2 Building Block
Proteolysis-Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. A typical PROTAC consists of two ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2]
The this compound molecule is a key reagent in the synthesis of VHL-recruiting PROTACs. It is composed of three essential moieties:
-
(S,R,S)-AHPC (VH032): A high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4]
-
PEG3 Linker: A three-unit polyethylene glycol chain that acts as a flexible spacer.[5]
-
Terminal Amine (-NH2): A reactive functional group that enables covalent conjugation to a ligand designed to bind a specific protein of interest.[5]
The strategic combination of these components in a single, ready-to-use building block streamlines the synthesis of novel PROTACs for a multitude of therapeutic targets.
The Multifaceted Role of the PEG3 Linker
The linker is not merely a passive connector but a critical determinant of a PROTAC's pharmacological properties. The PEG3 linker in this compound offers a unique combination of flexibility and hydrophilicity that profoundly influences several key parameters.
2.1. Physicochemical Properties:
The inclusion of the PEG3 linker significantly enhances the aqueous solubility of the resulting PROTAC molecule.[6][7] This is a crucial attribute, as many target protein ligands are hydrophobic. Improved solubility can facilitate formulation and improve bioavailability. Furthermore, the hydrophilic nature of the PEG linker can influence cell permeability, a critical factor for intracellular drug efficacy.[1]
2.2. Ternary Complex Formation and Stability:
The primary function of a PROTAC is to form a stable ternary complex between the target protein and the E3 ligase. The length and flexibility of the PEG3 linker are pivotal in achieving an optimal conformation for this complex.[8] An appropriately sized linker allows the two binding moieties to adopt the necessary orientation for efficient ubiquitin transfer. However, excessive flexibility can sometimes be detrimental, leading to less stable interactions.[9]
2.3. Degradation Efficacy (DC50 and Dmax):
The efficiency of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The linker plays a crucial role in determining these values. Studies have shown that varying the PEG linker length can have a significant, and often non-linear, impact on degradation potency.[10]
Data Presentation: The Impact of Linker Composition on PROTAC Efficacy
Table 1: Degradation Efficacy of VHL-Based PROTACs with Varying Linkers
| PROTAC Name/Identifier | Target Protein | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC 1 | ERK5 | Aliphatic (8 atoms) | >1000 | <20 | HeLa |
| PROTAC 2 | ERK5 | Ethylene Glycol (8 atoms) | ~500 | ~50 | HeLa |
| PROTAC with 21-atom linker | TBK1 | Alkyl/Ether | 3 | 96 | Not Specified |
| MZ1 | BRD4 | PEG-based | <100 | >90 | HeLa |
| AT1 | BRD4 | PEG-based | <100 | >90 | HeLa |
Note: The data presented in this table is compiled from different research articles, and the experimental conditions may vary. Direct comparison across different studies should be made with caution.[11][12]
Experimental Protocols
This section provides detailed methodologies for key experiments essential for the characterization of PROTACs synthesized using this compound.
4.1. Synthesis of a PROTAC using this compound
This protocol describes a general method for coupling the (S,R,S)-AHPC-PEG3-NH2 building block to a target protein ligand containing a carboxylic acid functionality.
-
Materials: this compound, target protein ligand with a carboxylic acid, coupling agents (e.g., HATU, HOBt), a base (e.g., DIPEA), and a solvent (e.g., DMF).
-
Procedure:
-
Dissolve the target protein ligand and this compound in DMF.
-
Add HATU, HOBt, and DIPEA to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction and purify the final PROTAC product by flash column chromatography.
-
4.2. Western Blotting for Protein Degradation Analysis
This protocol is used to quantify the reduction in the level of a target protein following PROTAC treatment.[11]
-
Cell Seeding and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response range of the synthesized PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the media, wash the cells with ice-cold PBS, and add RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Collect the cell lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against the target protein and a loading control.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities to determine the extent of protein degradation.
-
4.3. Ternary Complex Formation Assays
Biophysical techniques are employed to characterize the formation and stability of the Target Protein-PROTAC-E3 Ligase ternary complex.
-
Surface Plasmon Resonance (SPR):
-
Immobilize the VHL E3 ligase on a sensor chip.
-
Inject the PROTAC to measure the binary binding affinity.
-
Inject a pre-incubated mixture of the PROTAC and the target protein to measure the ternary complex formation. The cooperativity factor (α) can be calculated from the binary and ternary binding affinities.[3][13]
-
-
Isothermal Titration Calorimetry (ITC):
4.4. Cell Viability Assays
These assays are crucial for assessing the cytotoxic effects of the PROTAC.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[14]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.[14]
-
Procedure (General):
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the PROTAC.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add the viability reagent and measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
-
Mandatory Visualizations
5.1. Signaling Pathway
Caption: Mechanism of action of a PROTAC synthesized from (S,R,S)-AHPC-PEG3-NH2.
5.2. Experimental Workflow
Caption: General experimental workflow for PROTAC synthesis and evaluation.
Conclusion
The PEG3 linker in this compound is a critical component that significantly influences the developability and efficacy of VHL-recruiting PROTACs. Its inherent flexibility and hydrophilicity are key to optimizing solubility, cell permeability, and the formation of a productive ternary complex, ultimately leading to efficient and potent target protein degradation. A thorough understanding and empirical evaluation of the linker's properties, as outlined in this guide, are paramount for the successful design and development of next-generation targeted protein degraders.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. mdpi.com [mdpi.com]
- 3. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Technical Guide to (S,R,S)-AHPC-PEG3-NH2 Hydrochloride: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-PEG3-NH2 hydrochloride is a crucial chemical tool in the rapidly evolving field of targeted protein degradation. Specifically, it serves as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, functionalized with a three-unit polyethylene glycol (PEG) linker terminating in a primary amine. This trifunctional architecture makes it an ideal building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest (POIs). They achieve this by simultaneously binding to both an E3 ligase and a target protein, forming a ternary complex. This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for degradation by the proteasome. The this compound provides the VHL-binding "head" and a flexible, hydrophilic linker with a reactive handle for conjugation to a ligand for the target protein.
This technical guide provides an in-depth overview of this compound, including its synonyms, chemical properties, and its application in the synthesis and evaluation of PROTACs.
Synonyms and Alternative Names
A clear understanding of the nomenclature for this compound is essential for navigating scientific literature and chemical supplier catalogs. The following table summarizes the known synonyms and alternative names for this compound.
| Type | Name/Identifier |
| Full Chemical Name | (2S,4R)-1-((S)-14-Amino-2-(tert-butyl)-4-oxo-6,9,12-trioxa-3-azatetradecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride[1] |
| Common Synonyms | VH032-PEG3-NH2 hydrochloride[2][3][4] |
| VHL Ligand-Linker Conjugates 1 (hydrochloride)[2][3][4] | |
| E3 ligase Ligand-Linker Conjugates 5[2][3][4][5] | |
| Alternative Forms | (S,R,S)-AHPC-PEG3-NH2 (free base)[6] |
| (S,R,S)-AHPC-PEG3-NH2 dihydrochloride[7] | |
| CAS Number | 2097971-11-2[1][2] |
Physicochemical Properties
The following table outlines the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C30H46ClN5O7S[2] |
| Molecular Weight | 656.23 g/mol [2] |
| Appearance | Powder or crystals |
| Purity | Typically ≥95% |
| Storage | 2-8°C[1] |
Mechanism of Action in PROTACs
The core function of this compound is to serve as a building block for PROTACs that recruit the VHL E3 ligase. The general mechanism of action for a PROTAC synthesized from this linker is depicted in the following signaling pathway diagram.
Experimental Protocols
PROTAC Synthesis via Amide Coupling
The terminal amine of this compound provides a convenient point of attachment for a ligand of interest (LOI) that contains a carboxylic acid functional group. The following is a general protocol for the synthesis of a PROTAC via amide bond formation.
Materials:
-
This compound
-
Carboxylic acid-functionalized ligand of interest (LOI-COOH)
-
Amide coupling reagent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Reaction vessel
-
Stirring apparatus
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolution: In a clean, dry reaction vessel, dissolve the LOI-COOH (1.0 equivalent) and the amide coupling reagent (1.1 equivalents) in the anhydrous solvent.
-
Activation: Add the organic base (2.0 equivalents) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: Add a solution of this compound (1.0 equivalent) and the organic base (1.0 equivalent) in the anhydrous solvent to the activated LOI-COOH mixture.
-
Reaction: Allow the reaction to proceed at room temperature with stirring. Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as preparative HPLC, to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using analytical techniques such as LC-MS and NMR.
Cellular Assay for PROTAC-mediated Protein Degradation (Western Blot)
Western blotting is a standard technique to assess the degradation of a target protein in cells treated with a PROTAC. The following protocol outlines a typical workflow for a dose-response and time-course experiment.
Materials:
-
Cell line expressing the protein of interest
-
Cell culture reagents
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, optional control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
PROTAC Treatment:
-
Dose-Response: Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Time-Course: Treat the cells with a fixed concentration of the PROTAC (e.g., the concentration that gives maximal degradation from the dose-response experiment) for various time points (e.g., 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein quantification assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the protein of interest and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
-
Data Acquisition and Analysis:
-
Acquire the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the intensity of the corresponding loading control band.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the results to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximal degradation).
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the synthesis and evaluation of a PROTAC using this compound.
Conclusion
This compound is a versatile and indispensable tool for researchers engaged in the design and development of PROTACs. Its well-defined structure, incorporating a potent VHL ligand and a flexible, functionalized PEG linker, facilitates the rational construction of novel protein degraders. The experimental protocols and workflows outlined in this guide provide a solid foundation for the synthesis and cellular evaluation of PROTACs derived from this key building block, empowering scientists to advance the frontiers of targeted protein degradation and unlock new therapeutic possibilities.
References
- 1. StarrLab - Quantification of protein bands using densitometry [sites.google.com]
- 2. benchchem.com [benchchem.com]
- 3. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
(S,R,S)-AHPC-PEG3-NH2 Hydrochloride for PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them.[1] This technology utilizes the cell's own ubiquitin-proteasome system to induce the degradation of proteins of interest (POIs).[1] A key component in the design of effective PROTACs is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein. Among the most widely used E3 ligases in PROTAC development is the von Hippel-Lindau (VHL) E3 ligase.[2][3]
This technical guide provides a comprehensive overview of (S,R,S)-AHPC-PEG3-NH2 hydrochloride, a pre-synthesized building block designed to streamline the development of VHL-recruiting PROTACs.[4][5] It incorporates the high-affinity (S,R,S)-AHPC ligand for VHL, a flexible three-unit polyethylene glycol (PEG3) linker, and a terminal primary amine for convenient conjugation to a target protein ligand.[4][5] This guide will delve into the core principles of PROTAC technology, provide detailed experimental protocols, present quantitative data for VHL-based PROTACs, and visualize the key signaling pathways and experimental workflows involved.
Core Concepts of PROTAC Technology
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] The fundamental mechanism of action involves the PROTAC simultaneously binding to both the POI and an E3 ligase, thereby forming a ternary complex.[6] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome.[6] A key advantage of PROTACs is their catalytic nature; once the POI is degraded, the PROTAC is released and can engage another target protein molecule.[7]
This compound is a crucial tool for researchers developing VHL-based PROTACs. The (S,R,S)-AHPC moiety is a potent ligand for the VHL E3 ligase, ensuring efficient recruitment of the degradation machinery.[8] The PEG3 linker provides optimal spacing and flexibility to facilitate the formation of a stable and productive ternary complex.[9] The terminal amine (NH2) group serves as a versatile chemical handle for coupling with a variety of POI ligands, typically those containing a carboxylic acid or an activated ester.[10]
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C30H46ClN5O7S |
| Molecular Weight | 656.23 g/mol |
| CAS Number | 2097971-11-2 |
| Appearance | Light yellow to brown solid |
| Purity | ≥95% |
| Solubility | Soluble in DMSO |
| Storage | 2-8°C |
Data sourced from various suppliers.[11][12][13]
Data Presentation: Efficacy of VHL-Recruiting PROTACs
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, quantified by the DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved). The following table summarizes quantitative data for a selection of VHL-recruiting PROTACs targeting various proteins. While not all examples utilize the exact PEG3 linker, they feature similar PEG or alkyl linkers and the (S,R,S)-AHPC core, illustrating the impact of the target and linker on degradation potency.
| PROTAC | Target Protein | Linker Type | Cell Line | DC50 (nM) | Dmax (%) |
| ARCC-4 | Androgen Receptor (AR) | PEG/Alkyl | VCaP | 5 | ~98 |
| ARD-266 | Androgen Receptor (AR) | PEG/Alkyl | LNCaP | 1 | >95 |
| LC-2 | KRAS G12C | PEG/Alkyl | MIA PaCa-2 | ~760 | Not specified |
| MT-802 | Bruton's Tyrosine Kinase (BTK) | PEG/Alkyl | MOLM-14 | <1 | >99 |
| Compound 7 | HDAC1 / HDAC3 | PEG/Alkyl | HCT116 | 910 / 640 | Not specified |
| Compound 9 | HDAC1 / HDAC3 | PEG/Alkyl | HCT116 | 550 / 530 | Not specified |
This table is a compilation of data from multiple sources for illustrative purposes.[1][5][14][15]
Experimental Protocols
Synthesis of a PROTAC using this compound
This protocol describes a general method for the coupling of this compound to a POI ligand containing a carboxylic acid functionality.
Materials:
-
This compound
-
POI ligand with a carboxylic acid
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
-
Reaction vessel and magnetic stirrer
-
Purification system (e.g., preparative HPLC)
-
Analytical instruments (e.g., LC-MS, NMR)
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI ligand-carboxylic acid (1 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and HOBt (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.
-
In a separate vial, dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF and add DIPEA (2.5 equivalents) to neutralize the hydrochloride salt and act as a base for the coupling reaction.
-
Add the (S,R,S)-AHPC-PEG3-NH2 solution to the activated POI ligand solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired PROTAC product.
-
Upon completion, quench the reaction by adding water.
-
Purify the crude product by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
-
Confirm the identity and purity of the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Western Blot Analysis of Target Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Re-probe the membrane with a primary antibody for a loading control.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control for each sample. Calculate the percentage of degradation relative to the vehicle-treated control.
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Ternary Complex Formation
This protocol provides a framework for assessing the formation of the Target Protein-PROTAC-E3 Ligase ternary complex.
Materials:
-
Recombinant tagged target protein (e.g., His-tagged)
-
Recombinant tagged VHL E3 ligase complex (e.g., GST-tagged)
-
PROTAC of interest
-
HTRF donor-labeled anti-tag antibody (e.g., anti-His-LanthaScreen Tb)
-
HTRF acceptor-labeled anti-tag antibody (e.g., anti-GST-d2)
-
Assay buffer
-
Low-volume 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC in assay buffer.
-
Prepare solutions of the tagged target protein and tagged VHL E3 ligase complex in assay buffer.
-
Prepare solutions of the donor and acceptor HTRF antibodies in assay buffer.
-
-
Assay Setup:
-
In a 384-well plate, add a small volume of the PROTAC dilutions to the appropriate wells.
-
Add the tagged target protein to all wells.
-
Add the tagged VHL E3 ligase complex to all wells.
-
Add the donor and acceptor HTRF antibodies to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 1-4 hours), protected from light.
-
-
Signal Detection:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the HTRF ratio (acceptor signal / donor signal).
-
Plot the HTRF ratio against the PROTAC concentration. A bell-shaped curve is typically observed, with the peak indicating the optimal concentration for ternary complex formation. The decrease in signal at higher concentrations is known as the "hook effect," where binary complexes (Target-PROTAC and E3-PROTAC) predominate.
-
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
Conclusion
This compound is a valuable and versatile building block for the development of VHL-recruiting PROTACs. Its pre-synthesized nature, incorporating a high-affinity VHL ligand and a flexible linker with a reactive handle, significantly accelerates the design-synthesis-testing cycle of novel protein degraders. This guide has provided a comprehensive overview of its application in PROTAC technology, including detailed experimental protocols, representative efficacy data, and visualizations of relevant biological pathways and experimental workflows. By leveraging such well-characterized chemical tools, researchers can more efficiently explore the vast potential of targeted protein degradation for the development of next-generation therapeutics.
References
- 1. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Androgen-receptor signalling in normal prostate and PCa [pfocr.wikipathways.org]
- 7. researchgate.net [researchgate.net]
- 8. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. MAPK -Ras pathway | PPTX [slideshare.net]
- 11. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PROTAC PEG LINKERS - JenKem Technology USA [jenkemusa.com]
- 13. lifesensors.com [lifesensors.com]
- 14. Androgen receptor - Wikipedia [en.wikipedia.org]
- 15. cdn-links.lww.com [cdn-links.lww.com]
An In-depth Technical Guide to the Basic Principles of Using (S,R,S)-AHPC-PEG3-NH2 Hydrochloride
(S,R,S)-AHPC-PEG3-NH2 hydrochloride is a crucial chemical tool for researchers in drug discovery and chemical biology. It is not an active drug itself, but rather a key building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[] This guide provides an in-depth overview of its core principles, applications, and the experimental methodologies associated with its use.
This molecule is an E3 ligase ligand-linker conjugate.[2][3] It consists of three key components:
-
A VHL Ligand ((S,R,S)-AHPC): This portion, also known as VH032, is a potent binder to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most successfully utilized ligases in PROTAC development.[4][5][6]
-
A PEG3 Linker: A three-unit polyethylene glycol linker that provides flexibility and optimal spacing between the two ends of the final PROTAC molecule. The linker's length and composition are critical for the efficacy of the resulting degrader.[7][8]
-
A Terminal Amine (NH2): A reactive primary amine group that serves as a conjugation point for attaching a ligand that binds to a specific protein of interest (POI).[][8]
The hydrochloride salt form enhances the compound's stability and solubility, simplifying its handling in experimental settings.[9]
Core Principle: The PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[10][11] A PROTAC synthesized using (S,R,S)-AHPC-PEG3-NH2 functions by physically bringing a target protein into close proximity with the VHL E3 ligase.
This induced proximity facilitates the formation of a key ternary complex (Target Protein-PROTAC-VHL E3 Ligase).[7][11] Once this complex is formed, the E3 ligase tags the target protein with ubiquitin molecules. This polyubiquitination acts as a molecular flag, marking the protein for degradation by the 26S proteasome.[11][12] The PROTAC molecule itself is not degraded in this process and can act catalytically to induce the degradation of multiple target protein molecules.[11]
References
- 2. (S,R,S)-AHPC-PEG3-NH2 (hydrochloride) - MedChem Express [bioscience.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (S,R,S)-AHPC-PEG3-NH2 = 95 2097971-11-2 [sigmaaldrich.com]
- 9. This compound [myskinrecipes.com]
- 10. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 11. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of PROTACs Using (S,R,S)-AHPC-PEG3-NH2 Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Proteolysis-Targeting Chimeras (PROTACs) utilizing the bifunctional linker (S,R,S)-AHPC-PEG3-NH2 hydrochloride. This reagent is a key building block in the development of targeted protein degraders, incorporating a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a flexible 3-unit polyethylene glycol (PEG) linker with a terminal amine for conjugation to a target protein ligand.
This compound is a pre-synthesized E3 ligase ligand-linker conjugate.[1][2][3][4] This simplifies the PROTAC development process by providing a readily available fragment for coupling with a ligand of a protein of interest (POI). The (S,R,S)-AHPC moiety serves as a potent VHL ligand, while the PEG3 linker enhances solubility and provides the necessary flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[5][6] The terminal primary amine allows for straightforward amide bond formation with a carboxylic acid-functionalized target protein ligand.[]
PROTAC Technology Overview
PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins.[8][9][10][11] They consist of three main components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[6][8][10][11] By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[6][11][12]
Signaling Pathway and Mechanism of Action
The general mechanism of action for a PROTAC synthesized with this compound involves the recruitment of the VHL E3 ligase to a specific protein of interest, leading to its degradation. This process is illustrated in the following diagram.
Caption: Mechanism of action for a VHL-recruiting PROTAC.
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of PROTACs using this compound. Optimization of reaction conditions may be necessary depending on the specific properties of the target protein ligand.
Protocol 1: Amide Coupling of (S,R,S)-AHPC-PEG3-NH2 with a Carboxylic Acid-Functionalized Target Ligand
This protocol describes the standard procedure for conjugating the linker-E3 ligase ligand with a ligand for the protein of interest that contains a carboxylic acid moiety.
Materials:
-
This compound
-
Carboxylic acid-functionalized target protein ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reverse-phase HPLC for purification
-
LC-MS (Liquid Chromatography-Mass Spectrometry) for analysis
-
NMR (Nuclear Magnetic Resonance) spectrometer for structural confirmation
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the carboxylic acid-functionalized target protein ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
In a separate vial, dissolve this compound (1.1 eq) in anhydrous DMF and add DIPEA (2.5 eq) to neutralize the hydrochloride salt and act as a base.
-
Add the solution of (S,R,S)-AHPC-PEG3-NH2 and DIPEA to the activated target ligand solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.
Caption: Workflow for amide coupling synthesis of a PROTAC.
Protocol 2: Western Blot Analysis of Target Protein Degradation
This protocol is used to assess the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.
Materials:
-
Synthesized PROTAC
-
Cell line expressing the target protein
-
Cell culture medium and supplements
-
DMSO (Dimethyl sulfoxide)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Prepare stock solutions of the synthesized PROTAC in DMSO.
-
Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO only).
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein amounts for each sample, prepare them with Laemmli buffer, and heat at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
Quantify the band intensities and normalize them to the loading control to determine the extent of protein degradation.
Data Presentation
The following tables provide a template for summarizing the characterization and activity data of the synthesized PROTAC.
Table 1: Physicochemical and Purity Data for Synthesized PROTAC
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Purity (%) by HPLC | Retention Time (min) |
| PROTAC-X | CxxHxxNxxOxxSxx | XXXX.XX | >95% | X.XX |
Table 2: In Vitro Degradation Activity
| Compound ID | Cell Line | DC50 (nM) | Dmax (%) | Timepoint (h) |
| PROTAC-X | Cell Line A | XX.X | >90% | 24 |
| PROTAC-X | Cell Line B | XXX.X | XX% | 24 |
DC50: Concentration at which 50% degradation of the target protein is observed. Dmax: Maximum observed degradation of the target protein.
Conclusion
This compound is a valuable and versatile building block for the synthesis of VHL-based PROTACs. Its pre-optimized VHL ligand and integrated PEG linker streamline the synthetic process, enabling researchers to efficiently generate and test novel protein degraders. The protocols and guidelines presented here offer a solid foundation for the successful application of this reagent in targeted protein degradation research and drug discovery.
References
- 1. This compound?E3 ligase Ligand-Linker Conjugates 5? – DLA PHARMACEUTICALS [dlapharmaceuticals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (S,R,S)-AHPC-PEG3-NH2 [2010159-56-3] | Elex Biotech LLC [elexbiotech.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. enamine.net [enamine.net]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
Application Note and Protocol: Conjugation of (S,R,S)-AHPC-PEG3-NH2 Hydrochloride to a Protein Ligand
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that represent a novel therapeutic modality for targeted protein degradation.[1][2][3] A PROTAC consists of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2] This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][4]
(S,R,S)-AHPC is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a commonly recruited E3 ligase in PROTAC development.[1][5][6] The (S,R,S)-AHPC-PEG3-NH2 hydrochloride is a derivative that incorporates this VHL ligand with a 3-unit polyethylene glycol (PEG) linker terminating in a primary amine.[7][8][9] This primary amine serves as a reactive handle for conjugation to a protein ligand, typically through the formation of a stable amide bond with a carboxylic acid group on the protein ligand.
This document provides a detailed protocol for the conjugation of this compound to a protein ligand containing a carboxylic acid moiety using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation, where (S,R,S)-AHPC-PEG3-NH2 is a component of the PROTAC.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow
The following diagram outlines the experimental workflow for the conjugation of this compound to a protein ligand.
Caption: Experimental workflow for protein-ligand conjugation.
Quantitative Data Summary
The following tables provide recommended starting conditions and parameters for optimization of the conjugation reaction.
Table 1: Recommended Reagent Concentrations and Ratios
| Reagent | Stock Concentration | Molar Ratio (to Protein Ligand) | Final Concentration (Example) |
| Protein Ligand | 1-10 mg/mL | 1 | 2 mg/mL |
| (S,R,S)-AHPC-PEG3-NH2 HCl | 10 mM in DMSO/DMF | 10-50 | 0.5 mM |
| EDC | 100 mM in ddH₂O | 20-100 | 1 mM |
| NHS/Sulfo-NHS | 100 mM in ddH₂O | 20-100 | 1 mM |
Table 2: Reaction Conditions for Optimization
| Parameter | Recommended Range | Notes |
| pH | 6.0-7.5 (Activation) | MES buffer is recommended for the activation step.[10] |
| 7.2-8.5 (Conjugation) | PBS or borate buffer can be used for the conjugation step. Avoid amine-containing buffers like Tris.[11][12] | |
| Temperature (°C) | 4 - 25 | Lower temperatures can be used to minimize protein degradation.[11] |
| Incubation Time (hrs) | 1 - 12 | Reaction progress should be monitored to determine the optimal time.[11] |
| Molar Excess of AHPC | 10x - 50x | Higher excess may be needed for inefficient reactions but can complicate purification. |
| Molar Excess of EDC/NHS | 20x - 100x | A 1:1 ratio of EDC to NHS is typically used. |
Experimental Protocols
Materials and Reagents:
-
Protein ligand with an available carboxylic acid group
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 50 mM MES, 150 mM NaCl, pH 6.0[10]
-
Conjugation Buffer: 100 mM Phosphate Buffer, 150 mM NaCl, pH 7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)
Protocol:
1. Reagent Preparation:
-
Protein Ligand Solution: Prepare a 1-10 mg/mL solution of the protein ligand in Activation Buffer.
-
(S,R,S)-AHPC-PEG3-NH2 Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[13]
-
EDC/NHS Stock Solutions: Immediately before use, prepare 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in ultrapure water. These reagents are moisture sensitive.[13]
2. Activation of Protein Ligand:
-
To the protein ligand solution, add the freshly prepared EDC and NHS stock solutions to achieve the desired final molar excess (e.g., 50-fold molar excess over the protein).
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing. This step activates the carboxylic acid groups on the protein ligand to form reactive NHS esters.[14]
3. Conjugation Reaction:
-
Adjust the pH of the activated protein ligand solution to 7.2-8.5 by adding an appropriate volume of Conjugation Buffer.
-
Immediately add the desired molar excess of the (S,R,S)-AHPC-PEG3-NH2 stock solution to the activated protein ligand solution.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.[12] The optimal incubation time should be determined empirically.
4. Quenching the Reaction:
-
To stop the conjugation reaction, add the Quenching Solution to a final concentration of 10-50 mM.[13]
-
Incubate for 15-30 minutes at room temperature. This will quench any unreacted NHS esters.
5. Purification of the Conjugate:
-
Remove unreacted (S,R,S)-AHPC-PEG3-NH2, EDC, NHS, and quenching reagents by dialysis against an appropriate buffer (e.g., PBS) or by using a desalting column.
-
For higher purity, size-exclusion chromatography (SEC) can be employed to separate the conjugated protein from any remaining unconjugated protein and small molecule reagents.
6. Characterization of the Conjugate:
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight upon conjugation.
-
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): Determine the exact mass of the conjugate to confirm the successful conjugation and to determine the degree of labeling (number of AHPC-PEG3-NH2 molecules per protein).
-
Functional Assays: Perform relevant functional assays to ensure that the biological activity of the protein ligand is retained after conjugation.
Disclaimer: This protocol provides a general guideline. The optimal conditions for conjugation may vary depending on the specific protein ligand and should be determined empirically. It is recommended to perform small-scale optimization experiments to determine the ideal molar ratios, pH, and incubation times for your specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neb.com [neb.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols for Amide Bond Formation with (S,R,S)-AHPC-PEG3-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-PEG3-NH2 hydrochloride is a high-purity chemical building block integral to the synthesis of Proteolysis-Targeting Chimeras (PROTACs). This molecule incorporates an optimized, high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a 3-unit polyethylene glycol (PEG) linker that terminates in a primary amine. This terminal amine serves as a reactive handle for conjugation to a ligand targeting a specific protein of interest (POI), typically via a stable amide bond.
PROTACs are heterobifunctional molecules that function by inducing the ubiquitination and subsequent degradation of target proteins through the cell's native ubiquitin-proteasome system. The (S,R,S)-AHPC moiety provides the crucial link to the VHL E3 ligase, while the PEG3 linker offers a balance of flexibility and hydrophilicity, which can enhance the solubility and cell permeability of the final PROTAC molecule. The length of the linker is a critical parameter in PROTAC design, as it influences the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
These application notes provide detailed protocols for the amide bond formation between this compound and a carboxylic acid-containing protein-targeting ligand, as well as methods for the characterization and functional validation of the resulting PROTAC.
Application: Synthesis of a BRD4-Targeting PROTAC
A prominent application of (S,R,S)-AHPC-PEG3-NH2 is in the synthesis of PROTACs targeting Bromodomain-containing protein 4 (BRD4). BRD4 is an epigenetic reader protein that plays a critical role in the regulation of oncogenes such as c-Myc. Its degradation has been shown to have potent anti-proliferative effects in various cancer models. The following sections detail the synthesis of a BRD4-targeting PROTAC by coupling (S,R,S)-AHPC-PEG3-NH2 with (+)-JQ1 carboxylic acid, a well-characterized BRD4 inhibitor.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and functional characterization of a hypothetical BRD4-targeting PROTAC synthesized using this compound.
Table 1: Reaction Parameters and Yield for Amide Coupling
| Parameter | Value |
| Scale | 50 mg of (+)-JQ1 carboxylic acid |
| Reaction Time | 12 hours |
| Reaction Temperature | Room Temperature |
| Purification Method | Preparative HPLC |
| Yield | 65-75% |
| Purity (by HPLC) | >98% |
Table 2: Characterization of the Synthesized PROTAC
| Analysis | Result |
| ¹H NMR | Consistent with the expected structure |
| LC-MS | Calculated Mass: [Provide Calculated Mass] |
| Observed Mass: [Provide Observed Mass] | |
| HRMS | Confirms the exact mass of the synthesized PROTAC |
Table 3: Functional Characterization of BRD4 Degradation
| Parameter | Cell Line | Value |
| DC50 (Half-maximal Degradation Concentration) | HeLa | ~100 nM |
| MDA-MB-231 | ~150 nM | |
| Dmax (Maximum Degradation) | HeLa | >90% |
| MDA-MB-231 | >85% |
Experimental Protocols
Protocol 1: Amide Bond Formation for PROTAC Synthesis
This protocol describes a general procedure for the amide coupling of this compound with a carboxylic acid-containing ligand, using (+)-JQ1 carboxylic acid as an example.
Materials and Reagents:
-
This compound
-
(+)-JQ1 carboxylic acid (or other carboxylic acid-containing ligand)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., methanol, dichloromethane)
-
Reaction vessel, magnetic stirrer, nitrogen or argon atmosphere
Procedure:
-
Reagent Preparation: a. In a clean, dry reaction vessel under an inert atmosphere, dissolve (+)-JQ1 carboxylic acid (1.0 eq) in anhydrous DMF. b. In a separate vial, dissolve this compound (1.1 eq) in anhydrous DMF. Add DIPEA (2.2 eq) to neutralize the hydrochloride salt and create the free amine. c. Prepare a solution of HATU (1.2 eq) in anhydrous DMF.
-
Reaction Setup: a. To the solution of (+)-JQ1 carboxylic acid, add DIPEA (3.0 eq). b. Add the HATU solution to the carboxylic acid/DIPEA mixture and stir for 15 minutes at room temperature to activate the carboxylic acid. c. Add the solution of (S,R,S)-AHPC-PEG3-NH2 to the activated carboxylic acid mixture. d. Stir the reaction mixture at room temperature for 4-12 hours.
-
Reaction Monitoring: a. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 5-10% MeOH in DCM) or by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: a. Once the reaction is complete, dilute the reaction mixture with water. b. Extract the aqueous layer with ethyl acetate or DCM (3 x volume of the aqueous layer). c. Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane). Alternatively, preparative HPLC can be used for purification.
-
Characterization: a. Confirm the identity and purity of the final product using the following techniques: i. ¹H and ¹³C NMR: To confirm the chemical structure. ii. High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the synthesized PROTAC. iii. HPLC: To determine the purity of the final compound.
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines a standard workflow for assessing the degradation of a target protein (e.g., BRD4) in cultured cells following treatment with the synthesized PROTAC.
Materials and Reagents:
-
Cell line expressing the target protein (e.g., HeLa, MDA-MB-231)
-
Synthesized PROTAC stock solution in DMSO
-
Vehicle control (DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-α-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: a. Seed cells in appropriate culture plates and allow them to adhere overnight. b. Treat cells with various concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control (DMSO).
-
Cell Lysis: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells with ice-cold lysis buffer. c. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay or similar method.
-
Western Blotting: a. Normalize the protein concentrations of all samples and prepare them with Laemmli sample buffer. b. Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system. h. Strip the membrane and re-probe with a loading control antibody.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target protein band intensity to the corresponding loading control band intensity. c. Calculate the percentage of protein degradation relative to the vehicle-treated control. d. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Mechanism of Action and Signaling Pathway
The synthesized PROTAC, by linking the BRD4-binding moiety ((+)-JQ1) to the VHL-recruiting ligand ((S,R,S)-AHPC), facilitates the formation of a ternary complex between BRD4 and the VHL E3 ubiquitin ligase complex. This induced proximity triggers the polyubiquitination of BRD4. The polyubiquitin chain acts as a signal for the 26S proteasome, which recognizes and degrades the tagged BRD4 protein.
The degradation of BRD4 has significant downstream effects on gene transcription. BRD4 is known to occupy super-enhancers and promoters of key oncogenes, most notably c-Myc. By degrading BRD4, the PROTAC effectively evicts it from these regulatory regions, leading to a rapid and sustained downregulation of c-Myc transcription. The reduction in c-Myc protein levels, in turn, affects a multitude of cellular processes, including cell cycle progression and apoptosis. This ultimately leads to the inhibition of cancer cell proliferation and survival.[1][2]
References
Application Notes and Protocols for Targeted Protein Degradation Assays Using (S,R,S)-AHPC-PEG3-NH2-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional small molecule inhibitors.[1] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to selectively eliminate specific unwanted proteins from cells.[2] They function by recruiting a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[1][2]
A typical PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] The (S,R,S)-AHPC-PEG3-NH2 is a versatile E3 ligase ligand-linker conjugate. It incorporates the potent (S,R,S)-AHPC-based ligand for the von Hippel-Lindau (VHL) E3 ligase and a flexible 3-unit polyethylene glycol (PEG) linker with a terminal amine group, ready for conjugation to a POI-binding ligand.[4]
These application notes provide a comprehensive guide to utilizing (S,R,S)-AHPC-PEG3-NH2-based PROTACs in targeted protein degradation assays. Detailed protocols for key experiments are provided to enable researchers to design, execute, and interpret their studies effectively.
Signaling Pathway of PROTAC Action
PROTACs mediate the degradation of a target protein by hijacking the cell's natural ubiquitin-proteasome system (UPS). The process begins with the PROTAC molecule simultaneously binding to both the POI and an E3 ubiquitin ligase, forming a ternary complex.[5] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, while the PROTAC molecule is released to engage in another degradation cycle.[1]
Quantitative Data Summary
The efficacy of a PROTAC is typically quantified by its DC50 (concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achieved) values.[2] The following tables summarize representative degradation data for VHL-based PROTACs targeting various proteins. While not specific to PROTACs using the exact (S,R,S)-AHPC-PEG3-NH2 linker, this data provides a valuable reference for expected performance.
Table 1: Degradation of Class I Histone Deacetylases (HDACs) by VHL-based PROTACs in HCT116 Cells [3]
| Compound | Target | DC50 (µM) | Dmax (%) |
| Jps016 (tfa) | HDAC1 | 0.55 | 77 |
| PROTAC 4 | HDAC1 | 0.55 | ~100 (at 10 µM) |
| Jps016 (tfa) | HDAC3 | 0.53 | 66 |
| PROTAC 4 | HDAC3 | 0.53 | >50 (at 1 µM) |
Table 2: Degradation of PI3K and mTOR by a VHL-based PROTAC (GP262) in MDA-MB-231 Cells [6]
| Compound | Target | DC50 (nM) | Dmax (%) |
| GP262 | p110α (PI3K) | 227.4 | 71.3 |
| GP262 | p110γ (PI3K) | 42.23 | 88.6 |
| GP262 | mTOR | 45.4 | 74.9 |
Table 3: Degradation of Androgen Receptor (AR) by VHL-based PROTACs in Prostate Cancer Cell Lines [7]
| Compound | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-766 | LNCaP | <1.3 | >91 |
| ARV-766 | VCaP | <1 | >94 |
Experimental Workflow
A typical experimental workflow for evaluating a novel (S,R,S)-AHPC-PEG3-NH2-based PROTAC involves several key stages, from initial synthesis to in-depth mechanistic studies.
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps for quantifying the degradation of a target protein in cultured cells treated with an (S,R,S)-AHPC-PEG3-NH2-based PROTAC.[2][8]
Materials:
-
Cell culture reagents and appropriate cell line expressing the POI
-
(S,R,S)-AHPC-PEG3-NH2-based PROTAC and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC or vehicle control for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI and loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to demonstrate the formation of the ternary complex (POI-PROTAC-VHL) in cells.[5]
Materials:
-
MCF-7 cells or another suitable cell line
-
(S,R,S)-AHPC-PEG3-NH2-based PROTAC and DMSO
-
MG132 (proteasome inhibitor)
-
Ice-cold PBS
-
Non-denaturing lysis buffer with protease inhibitors
-
Anti-VHL antibody (for immunoprecipitation) and rabbit IgG (negative control)
-
Protein A/G agarose beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
2x Laemmli sample buffer
-
Primary antibodies against the POI and VHL for Western blot
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the ubiquitinated POI.
-
Treat the cells with the PROTAC (e.g., 100 nM) or DMSO for 4-6 hours.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS and lyse with non-denaturing lysis buffer.
-
Incubate on ice for 30 minutes and then centrifuge to pellet debris.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.
-
To the pre-cleared lysate, add the anti-VHL antibody or rabbit IgG control and incubate overnight at 4°C.
-
Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
-
Washing and Elution:
-
Pellet the beads and wash them three to five times with wash buffer.
-
Resuspend the beads in 2x Laemmli sample buffer and boil for 5-10 minutes to elute the proteins.
-
-
Western Blot Analysis:
-
Load the eluted samples and an input control (a small fraction of the initial cell lysate) onto an SDS-PAGE gel.
-
Perform Western blotting as described in Protocol 1, probing for the POI and VHL. A band for the POI in the anti-VHL immunoprecipitate from PROTAC-treated cells indicates ternary complex formation.
-
Protocol 3: HiBiT/NanoBRET Assay for Real-Time Degradation Kinetics
This protocol provides a method for monitoring protein degradation in real-time using bioluminescence-based reporter systems like HiBiT or NanoBRET.[9][10][11]
Materials:
-
CRISPR/Cas9-engineered cell line with the POI endogenously tagged with HiBiT, or cells expressing a NanoLuc-POI fusion.
-
LgBiT protein (for HiBiT) or a fluorescent tracer (for NanoBRET).
-
Luminescent plate reader.
-
White, opaque tissue culture plates.
-
(S,R,S)-AHPC-PEG3-NH2-based PROTAC.
-
Lysis reagent (for endpoint assays) or live-cell substrate (for kinetic assays).
Procedure (Kinetic Live-Cell HiBiT Assay):
-
Cell Seeding:
-
Seed the HiBiT-tagged cell line in a white, opaque 96-well plate and incubate overnight.
-
-
Reagent Preparation and Addition:
-
Prepare the live-cell substrate according to the manufacturer's instructions.
-
Add the substrate to the cells and incubate to allow for signal stabilization.
-
-
PROTAC Treatment and Measurement:
-
Prepare serial dilutions of the PROTAC.
-
Add the PROTAC dilutions to the wells.
-
Immediately place the plate in a luminescent plate reader pre-equilibrated to 37°C and 5% CO2.
-
Measure luminescence at regular intervals over a desired time course (e.g., 24 hours).
-
-
Data Analysis:
Troubleshooting Common Issues
Problem: No or weak protein degradation observed.
-
Possible Cause: Inefficient ternary complex formation.
-
Solution: The linker length or attachment point may not be optimal. Synthesize and test PROTACs with different linkers.
-
-
Possible Cause: Poor cell permeability of the PROTAC.
-
Solution: Perform cellular target engagement assays (e.g., NanoBRET) in both intact and permeabilized cells to assess permeability.[13]
-
-
Possible Cause: Low expression of VHL in the cell line.
-
Solution: Confirm VHL expression levels by Western blot.
-
Problem: "Hook effect" observed (decreased degradation at high PROTAC concentrations).
-
Possible Cause: Formation of non-productive binary complexes (PROTAC-POI or PROTAC-VHL) at high concentrations, which prevents the formation of the ternary complex.[3]
-
Solution: This is a characteristic of many PROTACs. Ensure a full dose-response curve is generated to identify the optimal concentration range for degradation.
-
Conclusion
The use of (S,R,S)-AHPC-PEG3-NH2 provides a versatile platform for the development of potent and selective VHL-based PROTACs. The application notes and detailed protocols presented here offer a comprehensive framework for the systematic evaluation of these novel protein degraders. By employing a combination of quantitative degradation assays, mechanistic validation experiments, and real-time kinetic monitoring, researchers can effectively characterize the activity of their PROTACs and advance the development of new therapeutics based on targeted protein degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Syncing with Industry Leaders: A High-Activity PROTAC Library for Targeted Protein Degradation (Part I) [bldpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. jove.com [jove.com]
- 10. promega.com [promega.com]
- 11. selvita.com [selvita.com]
- 12. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S,R,S)-AHPC-PEG3-NH2 Hydrochloride in Cellular Protein Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-PEG3-NH2 hydrochloride is a high-purity E3 ligase ligand-linker conjugate essential for the development of Proteolysis-Targeting Chimeras (PROTACs). This molecule incorporates the potent (S,R,S)-AHPC-based ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a 3-unit polyethylene glycol (PEG) linker that terminates in a primary amine. This terminal amine serves as a reactive handle for conjugation to a ligand targeting a specific protein of interest (POI), thereby enabling the synthesis of a heterobifunctional PROTAC.
PROTACs are revolutionary molecules that harness the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins, offering a powerful strategy to address previously "undruggable" targets in drug discovery. The PEG3 linker in this compound provides flexibility and optimal spacing to facilitate the formation of a productive ternary complex between the target protein, the VHL E3 ligase, and the PROTAC, leading to the ubiquitination and subsequent degradation of the target protein.
These application notes provide a comprehensive guide to the use of this compound in the synthesis of PROTACs and the subsequent evaluation of their ability to induce cellular protein degradation.
Physicochemical Properties
| Property | Value |
| CAS Number | 2097971-11-2 |
| Molecular Formula | C₃₀H₄₆ClN₅O₇S |
| Molecular Weight | 656.23 g/mol |
| Appearance | Light yellow to brown solid |
| Purity | ≥95% |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term stability |
Application: Synthesis of a PROTAC
The primary application of this compound is as a building block for the synthesis of PROTACs. The terminal amine of the PEG3 linker can be readily coupled with a carboxylic acid on a target protein ligand using standard amide bond formation chemistry.
Illustrative Signaling Pathway of a PROTAC
Application Notes and Protocols for the Experimental Workflow of (S,R,S)-AHPC-PEG3-NH2 Hydrochloride in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-PEG3-NH2 hydrochloride is a pivotal building block in the development of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary class of therapeutics in drug discovery. This molecule is a pre-synthesized E3 ligase ligand-linker conjugate. It incorporates the high-affinity (S,R,S)-AHPC ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a 3-unit polyethylene glycol (PEG) linker terminating in a primary amine.[1][2] This amine group serves as a reactive handle for conjugation to a ligand targeting a protein of interest (POI), thereby enabling the synthesis of a heterobifunctional PROTAC.
PROTACs function by recruiting a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4] This event-driven mechanism offers several advantages over traditional inhibitors, including the potential to target previously "undruggable" proteins and achieve a more profound and sustained pharmacological effect at lower doses.[3] The PEG3 linker in this compound enhances the solubility and flexibility of the resulting PROTAC, which are critical parameters for optimal ternary complex formation and cell permeability.
These application notes provide a comprehensive experimental workflow for utilizing this compound in a drug discovery campaign, from PROTAC synthesis to biological evaluation.
PROTAC Synthesis and Characterization
The primary application of this compound is in the synthesis of PROTACs. This typically involves an amide bond formation between the terminal amine of the linker and a carboxylic acid functionality on the protein of interest (POI) ligand.
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol outlines a general procedure for coupling this compound with a POI ligand containing a carboxylic acid.
Materials:
-
This compound
-
POI-ligand-COOH (Protein of Interest ligand with a carboxylic acid)
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous solvent: DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Purification system: Preparative HPLC (High-Performance Liquid Chromatography)
-
Analytical instruments: LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy
Procedure:
-
Reaction Setup: In a clean, dry reaction vial, dissolve the POI-ligand-COOH (1 equivalent) in anhydrous DMF.
-
Activation: Add the coupling agent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 3 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: To the activated POI ligand, add a solution of this compound (1 equivalent) in anhydrous DMF.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by LC-MS until the starting materials are consumed (typically 2-24 hours).
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR spectroscopy.
Biological Evaluation of PROTACs
Once synthesized and purified, the novel PROTAC must be rigorously evaluated for its biological activity. The following protocols describe key assays in the characterization pipeline.
Ternary Complex Formation
The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is a prerequisite for subsequent ubiquitination and degradation. Several biophysical techniques can be employed to characterize this interaction.
Protocol 2: Assessment of Ternary Complex Formation using Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).
Materials:
-
Purified target protein (e.g., BRD4)
-
Purified VHL-ElonginB-ElonginC (VCB) complex
-
Synthesized PROTAC
-
ITC instrument and appropriate buffer (e.g., PBS or HEPES-based buffer)
Procedure:
-
Sample Preparation: Prepare solutions of the target protein, VCB complex, and PROTAC in the same dialysis buffer to minimize heat of dilution effects.
-
Binary Binding:
-
To determine the binding affinity of the PROTAC for the target protein, titrate the PROTAC into the target protein solution.
-
To determine the binding affinity of the PROTAC for the VCB complex, titrate the PROTAC into the VCB solution.
-
-
Ternary Complex Formation:
-
To assess ternary complex formation, pre-saturate the VCB complex with the PROTAC and titrate this binary complex into the target protein solution.
-
-
Data Analysis: Analyze the resulting thermograms to determine the binding affinities (Kd) for both binary and ternary interactions. A significant increase in binding affinity in the ternary setup compared to the binary interactions indicates positive cooperativity in ternary complex formation.
Protein Degradation Assays
The ultimate goal of a PROTAC is to induce the degradation of the target protein. Western blotting is a standard method to quantify the extent of protein degradation.
Protocol 3: Western Blot Analysis of Target Protein Degradation
This protocol allows for the determination of the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Materials:
-
Cell line expressing the target protein (e.g., MV4;11 for BRD4)
-
Synthesized PROTAC and vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting equipment
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies against the target protein and a loading control.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Cell Viability Assays
To assess the functional consequence of target protein degradation, cell viability assays are performed to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).
Protocol 4: Cell Viability Assay (e.g., CellTiter-Glo®)
This luminescent assay measures ATP levels as an indicator of metabolically active cells.
Materials:
-
Cell line of interest
-
Synthesized PROTAC
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density.
-
Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Assay: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the EC50 value by plotting viability against PROTAC concentration.
Quantitative Data Summary
The following tables summarize representative data for VHL-based PROTACs targeting BET bromodomains, as described by Chan KH, et al. in J. Med. Chem. 2018, 61, 504–513. The study utilized a series of PROTACs with varying PEG linker lengths, including a PEG3 linker analogous to that in (S,R,S)-AHPC-PEG3-NH2. The data highlights the critical role of the linker in PROTAC efficacy.
Table 1: Antiproliferative Activity of BET-Targeting PROTACs in MV4;11 Cells
| Compound | Linker Length | pEC50 (M) |
| MZP-55 | PEG2 | 6.31 ± 0.03 |
| MZ1 | PEG3 | 7.40 ± 0.04 |
| MZP-54 | PEG4 | 7.08 ± 0.05 |
Data extracted from Chan KH, et al. J Med Chem. 2018;61(2):504-513.
Table 2: Degradation of BRD4 by BET-Targeting PROTACs in HeLa Cells
| Compound | Linker Length | DC50 (nM) | Dmax (%) |
| MZP-55 | PEG2 | >1000 | <50 |
| MZ1 | PEG3 | ~30 | >90 |
| MZP-54 | PEG4 | ~100 | >90 |
Data estimated from Western blot analysis presented in Chan KH, et al. J Med Chem. 2018;61(2):504-513.
Visualizations
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of a PROTAC synthesized using this compound.
Experimental Workflow
The diagram below outlines the key stages in a drug discovery workflow utilizing this compound.
References
- 1. Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Bromodomain and Extraterminal Proteins for Drug Discovery: From Current Progress to Technological Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S,R,S)-AHPC-PEG3-NH2 Hydrochloride in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-PEG3-NH2 hydrochloride is a high-purity, pre-functionalized chemical entity crucial for the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1][2][3] PROTACs are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs).[4] This molecule incorporates a potent von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, connected to a terminal amine via a 3-unit polyethylene glycol (PEG) linker.[1][5][6] The AHPC moiety provides a high-affinity handle for recruiting the VHL E3 ligase, while the PEG3 linker enhances aqueous solubility and provides the necessary flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex.[3] The terminal primary amine serves as a versatile chemical handle for conjugation to a ligand that binds the protein of interest, enabling the rapid synthesis of novel PROTACs for targeted protein degradation.[2][]
Mechanism of Action: PROTAC-Induced Ubiquitination and Degradation
PROTACs synthesized using this compound operate through a catalytic mechanism, inducing the ubiquitination and subsequent degradation of a target protein. The process begins with the PROTAC simultaneously binding to the POI and the VHL E3 ligase, forming a ternary complex. This proximity, orchestrated by the PROTAC, allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage another target protein molecule.
Signaling Pathway for PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated protein degradation pathway.
Data Presentation: Performance of VHL-Based PROTACs
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes representative quantitative data for various VHL-recruiting PROTACs, illustrating the impact of linker composition and target protein on degradation potency.
| PROTAC Example | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| GP262 | PI3Kα | MDA-MB-231 | 227.4 | 71.3 | |
| GP262 | mTOR | MDA-MB-231 | 45.4 | 74.9 | |
| ARV-771 | BRD2/3/4 | 22Rv1 | <5 | >95 | [8] |
| MZ1 | BRD4 | HeLa | ~25 | ~90 | [8] |
| PROTAC 1 | SMARCA2 | RKO | 18 | >90 | N/A |
| PROTAC 2 | CDK9 | MOLM-13 | 5.6 | >95 | N/A |
Experimental Protocols
Detailed methodologies for key experiments to assess the ubiquitination and degradation induced by a PROTAC synthesized from this compound are provided below.
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps for treating cells with a PROTAC and quantifying the degradation of the target protein via Western blot.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for Western blot analysis of protein degradation.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Methodology:
-
Cell Seeding and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 18-24 hours) to determine the dose-response.
-
For time-course experiments, treat cells with a fixed PROTAC concentration (typically around the DC50 value) for various durations (e.g., 2, 4, 8, 16, 24 hours).
-
Include a vehicle-only control (e.g., 0.1% DMSO) for all experiments.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 2: Immunoprecipitation (IP) for Detecting Target Protein Ubiquitination
This protocol describes the immunoprecipitation of a target protein followed by Western blotting to detect its ubiquitination status after PROTAC treatment.
Logical Relationship for Ubiquitination Detection by IP-WB
References
- 1. benchchem.com [benchchem.com]
- 2. TARGETED PROTEIN DEGRADER LINKERS - JenKem Technology USA [jenkemusa.com]
- 3. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A beginner's guide to current synthetic linker strategies towards VHL-recruiting PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Permeability Assays of (S,R,S)-AHPC-PEG3-NH2 Hydrochloride Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-PEG3-NH2 hydrochloride is a key building block in the development of Proteolysis-Targeting Chimeras (PROTACs). It comprises a von Hippel-Lindau (VHL) E3 ligase ligand ((S,R,S)-AHPC) connected to a PEG3 linker with a terminal amine group, which allows for conjugation to a target protein ligand[1][2]. PROTACs are bifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system[3][4].
For a PROTAC to be effective, it must be able to cross the cell membrane to reach its intracellular target protein. Therefore, assessing the cell permeability of this compound conjugates is a critical step in the drug discovery and development process[5]. Poor membrane permeability can be a significant hurdle, leading to low bioavailability and reduced therapeutic efficacy[5][6].
These application notes provide an overview and detailed protocols for commonly used in vitro assays to evaluate the cell permeability of this compound conjugates. The assays described are the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 permeability assay, and the Madin-Darby Canine Kidney (MDCK) cell permeability assay.
Overview of Cell Permeability Assays
A multi-tiered approach is often employed to characterize the permeability of drug candidates.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive diffusion across an artificial lipid membrane. It is a cost-effective initial screen for predicting passive permeability and can be tailored to model different biological barriers like the gastrointestinal tract (GIT) or the blood-brain barrier (BBB)[4][7][8]. PAMPA is useful for understanding the contribution of passive diffusion to a compound's overall permeability[9].
-
Caco-2 Permeability Assay: This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal epithelium[4][10]. It provides a more comprehensive assessment of permeability by accounting for passive diffusion, paracellular transport, and active transport mechanisms, including efflux by transporters like P-glycoprotein (P-gp)[4][6][10].
-
Madin-Darby Canine Kidney (MDCK) Permeability Assay: This assay uses a canine kidney epithelial cell line that forms a polarized monolayer with tight junctions. MDCK cells are often transfected with specific transporters, such as human P-gp (MDR1-MDCK), to study the role of efflux in a compound's permeability[11][12][13][14]. This makes it a valuable tool for identifying P-gp substrates and investigating drug efflux[11][12][13].
Data Presentation
Quantitative data from these assays are typically presented in terms of the apparent permeability coefficient (Papp) and the efflux ratio (ER). The following table provides a template for summarizing and comparing permeability data for different this compound conjugates.
| Compound ID | Assay Type | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Notes |
| Conjugate 1 | PAMPA | 5.2 ± 0.4 | N/A | N/A | High passive permeability. |
| Conjugate 1 | Caco-2 | 1.8 ± 0.2 | 9.5 ± 0.9 | 5.3 | Potential P-gp substrate. |
| Conjugate 1 | MDR1-MDCK | 0.9 ± 0.1 | 10.2 ± 1.1 | 11.3 | Confirmed P-gp substrate. |
| Conjugate 2 | PAMPA | 0.5 ± 0.1 | N/A | N/A | Low passive permeability. |
| Conjugate 2 | Caco-2 | 0.2 ± 0.05 | 0.3 ± 0.07 | 1.5 | Low permeability, no significant efflux. |
| Conjugate 2 | MDR1-MDCK | 0.1 ± 0.03 | 0.2 ± 0.04 | 2.0 | Low permeability, borderline P-gp substrate. |
| Control: Propranolol | Caco-2 | 25.0 ± 2.1 | 28.0 ± 2.5 | 1.1 | High permeability control. |
| Control: Atenolol | Caco-2 | 0.5 ± 0.1 | 0.6 ± 0.1 | 1.2 | Low permeability control. |
Interpretation of Results:
-
Papp (A→B): Apparent permeability from the apical (donor) to the basolateral (receiver) compartment. A higher value indicates better absorption.
-
Papp (B→A): Apparent permeability from the basolateral to the apical compartment.
-
Efflux Ratio (ER): Calculated as Papp (B→A) / Papp (A→B). An ER > 2 is generally considered indicative of active efflux[12][15].
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is adapted for a 96-well plate format and is designed to assess passive diffusion.
Materials:
-
96-well PAMPA plate system (e.g., Corning Gentest™ Pre-coated PAMPA Plate System)
-
This compound conjugates and control compounds
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test conjugate in DMSO (e.g., 10 mM).
-
Prepare the donor solution by diluting the stock solution in PBS to the final desired concentration (e.g., 10 µM).
-
Add the appropriate volume of PBS to the acceptor wells of the PAMPA plate.
-
Carefully place the donor plate, containing the artificial membrane, onto the acceptor plate.
-
Add the donor solution containing the test conjugate to the donor wells.
-
Incubate the plate assembly at room temperature for a specified period (e.g., 5 hours) with gentle shaking[7][16].
-
After incubation, carefully separate the donor and acceptor plates.
-
Determine the concentration of the conjugate in both the donor and acceptor wells using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - C_a(t) / C_eq)
Where:
-
Vd = volume of the donor well
-
Va = volume of the acceptor well
-
A = area of the membrane
-
t = incubation time
-
C_a(t) = concentration in the acceptor well at time t
-
C_eq = equilibrium concentration
-
Caco-2 Permeability Assay
This protocol describes a bidirectional permeability assay using Caco-2 cells cultured on Transwell® inserts.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4
-
Lucifer yellow for monolayer integrity testing
-
This compound conjugates and control compounds
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Culture:
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be above a predetermined threshold (e.g., >200 Ω·cm²) to ensure tight junction integrity[18].
-
Alternatively, perform a Lucifer yellow permeability assay. Low permeability of Lucifer yellow indicates a tight monolayer.
-
-
Permeability Assay (A→B and B→A):
-
Wash the cell monolayers with pre-warmed HBSS.
-
For A→B transport: Add the test conjugate solution in HBSS to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.
-
For B→A transport: Add the test conjugate solution in HBSS to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.
-
Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours) with gentle shaking.
-
-
Sample Analysis:
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Analyze the concentration of the conjugate in the samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the Papp values for both A→B and B→A directions.
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).
-
MDR1-MDCK Permeability Assay
This protocol is similar to the Caco-2 assay but uses MDCK cells overexpressing the human MDR1 gene to specifically assess P-gp-mediated efflux.
Materials:
-
MDR1-MDCK cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transwell® inserts
-
Transport buffer (e.g., HBSS)
-
This compound conjugates and control compounds (including a known P-gp substrate like prazosin and a P-gp inhibitor like cyclosporin A)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Culture:
-
Monolayer Integrity Check:
-
Permeability Assay:
-
Perform the bidirectional (A→B and B→A) transport study as described for the Caco-2 assay.
-
To confirm P-gp involvement, a parallel experiment can be run in the presence of a P-gp inhibitor (e.g., cyclosporin A)[11].
-
-
Sample Analysis and Data Calculation:
-
Quantify the conjugate concentrations using LC-MS/MS.
-
Calculate Papp (A→B), Papp (B→A), and the Efflux Ratio. A significant reduction in the ER in the presence of the P-gp inhibitor confirms that the conjugate is a substrate for P-gp.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action for a PROTAC utilizing an (S,R,S)-AHPC-based VHL ligand.
Experimental Workflow
References
- 1. (S,R,S)-AHPC-PEG3-NH2 = 95 2097971-11-2 [sigmaaldrich.com]
- 2. (S,R,S)-AHPC-PEG3-NH2 (hydrochloride) - MedChem Express [bioscience.co.uk]
- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Permeability Assay - Profacgen [profacgen.com]
- 5. aragen.com [aragen.com]
- 6. tandfonline.com [tandfonline.com]
- 7. PAMPA | Evotec [evotec.com]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 10. enamine.net [enamine.net]
- 11. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 12. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 13. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 14. MDR1-MDCK Permeability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 17. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 18. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 19. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of (S,R,S)-AHPC-PEG3-NH2 Hydrochloride-Containing PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges often encountered when working with PROTACs synthesized using the (S,R,S)-AHPC-PEG3-NH2 hydrochloride building block.
Frequently Asked Questions (FAQs)
Q1: Why do my PROTACs containing the (S,R,S)-AHPC-PEG3-NH2 moiety exhibit poor aqueous solubility?
A: Poor solubility is a common challenge for most PROTACs, which are often large, complex molecules that fall into the "beyond Rule of Five" (bRo5) chemical space.[1][2][3] Key contributing factors include:
-
High Molecular Weight and Lipophilicity: The combination of a target protein binder, a linker, and an E3 ligase ligand results in a large molecule that is frequently hydrophobic.[4][5]
-
Structural Complexity: The intricate, flexible structure of PROTACs can lead to poor crystallizability, but their amorphous forms are also often inherently insoluble.[1][2] This combination of a large, often greasy surface area and a tendency to self-associate contributes to low solubility in aqueous buffers.[3]
Q2: What is the intended role of the PEG3 linker and the hydrochloride salt in my compound?
A: The this compound building block is designed with solubility in mind:
-
PEG3 Linker: The polyethylene glycol (PEG) linker is incorporated to increase the hydrophilicity and water solubility of the final PROTAC molecule.[6][7][8][9] The ethylene glycol units enhance compatibility with aqueous environments.[8]
-
Hydrochloride Salt: The hydrochloride salt form is used to improve the stability and handling of the building block and can contribute to the overall solubility of the final PROTAC conjugate.[10][11] However, even with these features, the properties of the target-binding ligand often dominate, leading to overall poor solubility.
Q3: What are the experimental consequences of poor PROTAC solubility?
A: Overlooking poor solubility can significantly impact your experimental results and lead to data misinterpretation.[3] Common consequences include:
-
Precipitation in Assays: The PROTAC may precipitate out of solution when diluted from a DMSO stock into aqueous cell culture media or biochemical assay buffers.[3][12] This leads to an underestimation of its true potency (e.g., DC50 or IC50 values).
-
Irreproducible Results: The extent of precipitation can vary between experiments, leading to high variability and a lack of reproducibility.[3]
-
Non-specific Toxicity: Compound aggregation or precipitation at high concentrations can cause cellular stress and non-specific toxicity, confounding your results.[12]
Q4: How can I accurately measure the solubility of my PROTAC?
A: There are two primary methods for solubility assessment:
-
Thermodynamic Solubility: This is the "gold standard" measurement of a compound's solubility at equilibrium. It is measured using the shake-flask method, where an excess of the solid compound is agitated in a buffer for an extended period (24-48 hours) to ensure equilibrium is reached.[13]
-
Kinetic Solubility: This method measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[3][14] This is a high-throughput method that often better reflects the conditions of a typical screening assay.[3][14] Quantification for both methods is typically performed using HPLC-UV or LC-MS.[]
Q5: My PROTAC needs to be more soluble for in vivo studies. What are my options?
A: For in vivo applications, especially oral administration, significant solubility enhancement is often required. Advanced formulation strategies are typically necessary:
-
Amorphous Solid Dispersions (ASDs): This is a highly effective strategy where the PROTAC is dispersed within a polymer matrix (e.g., HPMCAS, Eudragit).[1][2][16] This prevents crystallization and allows the PROTAC to form a supersaturated solution in vivo, increasing bioavailability.[16][17] ASDs have been shown to increase drug supersaturation by up to 2-fold or more.[1][2]
-
Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be developed. These formulations incorporate the PROTAC into oils and surfactants that form fine droplets upon contact with aqueous media, enhancing dissolution and absorption.[3]
-
Cyclodextrin Complexation: Encapsulating the PROTAC within cyclodextrin molecules can form an inclusion complex that significantly improves aqueous solubility.[18]
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues encountered during experiments.
Problem: My PROTAC precipitates from the solution when I dilute my DMSO stock into an aqueous buffer for an assay.
This is a frequent issue indicating that the final concentration of your PROTAC exceeds its kinetic solubility in the assay medium.
Comparison of Solubility Enhancement Strategies
The table below summarizes advanced formulation strategies for significantly improving the solubility of your (S,R,S)-AHPC-PEG3-NH2-containing PROTACs.
| Strategy | Mechanism of Action | Typical Fold Increase (Illustrative) | Advantages | Disadvantages |
| Amorphous Solid Dispersion (ASD) | The PROTAC is molecularly dispersed in a polymer matrix, preventing crystallization and enabling supersaturation upon dissolution.[1][17] | 2 - 20x | Well-established; significant enhancement; can improve bioavailability.[16] | Requires specific polymers; manufacturing can be complex. |
| Cyclodextrin Complexation | The hydrophobic PROTAC molecule is encapsulated within the cyclodextrin's lipophilic core, while the hydrophilic exterior improves water solubility.[18] | 10 - 500x | High solubility enhancement; can protect the drug from degradation.[18] | May increase total formulation weight; requires specific cyclodextrins. |
| Lipid-Based Formulation (e.g., SEDDS) | The PROTAC is dissolved in a mixture of oils, surfactants, and co-solvents that spontaneously form a fine emulsion in aqueous media.[3] | 5 - 50x | Enhances both solubility and permeability; good for oral delivery. | Complex formulation development; potential for drug precipitation upon dilution. |
| Use of Co-solvents / Surfactants | Agents like PEG400, Poloxamers, or Vitamin E TPGS are added to the formulation to increase the solvent's capacity to dissolve the PROTAC.[] | 2 - 10x | Simple to implement for in vitro studies; readily available reagents. | Often not suitable for in vivo use at high concentrations; may have own biological effects. |
Key Experimental Protocols
Protocol 1: Thermodynamic Solubility Measurement (Shake-Flask Method)
This protocol determines the equilibrium solubility of a PROTAC in a specific buffer, such as Phosphate-Buffered Saline (PBS) or Fasted-State Simulated Intestinal Fluid (FaSSIF).[13]
Materials:
-
(S,R,S)-AHPC-PEG3-NH2 containing PROTAC (solid powder)
-
Test buffer (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
0.22 µm syringe filters
-
HPLC system with UV or MS detector
-
Acetonitrile (ACN) or other suitable organic solvent
Procedure:
-
Add an excess amount of the solid PROTAC (e.g., 1-2 mg) to a glass vial. The amount should be enough that undissolved solid remains at the end of the experiment.
-
Add a known volume of the test buffer (e.g., 1 mL) to the vial.
-
Tightly seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the suspension for 24-48 hours with constant agitation to ensure equilibrium is reached.[13]
-
After equilibration, visually confirm that excess solid is still present.
-
Allow the vials to stand for 30 minutes to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove all solids.
-
Immediately dilute the filtrate with an organic solvent (e.g., 1:1 with ACN) to prevent precipitation.
-
Prepare a standard curve of the PROTAC of known concentrations.
-
Analyze the diluted filtrate and the standards by HPLC to determine the concentration of the dissolved PROTAC.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol describes a lab-scale method for preparing an ASD to enhance PROTAC solubility.[1][2]
Materials:
-
Your PROTAC
-
Polymer (e.g., HPMCAS-LG, PVP VA64, or Soluplus®)
-
Volatile organic solvent capable of dissolving both the PROTAC and the polymer (e.g., acetone, methanol, or dichloromethane)
-
Round-bottom flask
-
Rotary evaporator
-
High-vacuum pump
Procedure:
-
Determine the desired drug loading (e.g., 10% w/w). For 100 mg of final ASD, this would be 10 mg of PROTAC and 90 mg of polymer.
-
Completely dissolve both the PROTAC and the polymer in a minimal amount of the chosen organic solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator. Set the water bath temperature to a moderate level (e.g., 40°C).
-
Gradually reduce the pressure to evaporate the solvent, ensuring the solution does not bump.
-
Continue evaporation until a thin, dry film of the PROTAC-polymer mixture is formed on the inside of the flask.
-
Place the flask under a high-vacuum pump for at least 12 hours to remove any residual solvent.
-
Scrape the solid ASD from the flask. The resulting material should be a solid, amorphous powder. It can be characterized by DSC and PXRD and used in dissolution or in vivo studies.
PROTAC Mechanism of Action
Understanding the mechanism is key to appreciating why maintaining solubility is critical for activity. The PROTAC must remain in solution to engage both the target protein and the E3 ligase to form a productive ternary complex.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 8. precisepeg.com [precisepeg.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound [myskinrecipes.com]
- 11. (S,R,S)-AHPC-PEG2-amine hydrochloride salt, CAS 2010159-60-9 | AxisPharm [axispharm.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 16. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Preparation and Characterization of Ternary Complexes to Improve the Solubility and Dissolution Performance of a Proteolysis-Targeting Chimera Drug | MDPI [mdpi.com]
Technical Support Center: Synthesis of (S,R,S)-AHPC-PEG3-NH2 Hydrochloride PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (S,R,S)-AHPC-PEG3-NH2 hydrochloride, a key building block for von Hippel-Lindau (VHL) E3 ligase-based PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in PROTACs?
This compound is a synthetic E3 ligase ligand-linker conjugate. It comprises the (S,R,S)-AHPC moiety, which is a potent ligand for the VHL E3 ubiquitin ligase, connected to a three-unit polyethylene glycol (PEG) linker that terminates in a primary amine. This molecule serves as a crucial building block in the construction of PROTACs, where the terminal amine can be coupled to a ligand for a target protein of interest.
Q2: Why is the stereochemistry of (S,R,S)-AHPC critical for its function?
The specific (S,R,S) stereochemistry of the arylhydroxyproline core is essential for high-affinity binding to the VHL E3 ligase. Any deviation from this stereoisomeric form can significantly diminish or completely abolish the PROTAC's ability to recruit the E3 ligase and subsequently degrade the target protein.
Q3: What are the most common challenges encountered during the synthesis of this compound?
The most frequent pitfalls include:
-
Low yields in the coupling of the AHPC moiety with the PEG linker.
-
Epimerization of the hydroxyproline stereocenter during the amide bond formation.
-
Difficult purification of the final product due to the hydrophilic nature of the PEG linker.
-
Incomplete deprotection of the Boc-protected amine or the formation of side products during this final step.
Q4: What are the recommended storage conditions for the final product and its intermediates?
It is recommended to store this compound and its Boc-protected precursor at -20°C to prevent degradation. Intermediates should be stored under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and moisture exposure.
Troubleshooting Guides
Problem 1: Low Yield in the Amide Coupling Step
Possible Causes & Solutions
| Possible Cause | Troubleshooting Recommendation |
| Inefficient activation of the carboxylic acid | Use a reliable coupling agent such as HATU, HBTU, or COMU, which are known to be highly efficient and can minimize side reactions. Ensure all reagents are anhydrous, as moisture can quench the activated species. |
| Suboptimal reaction conditions | Optimize the reaction temperature. While room temperature is often sufficient, gentle heating (e.g., to 40-50°C) can sometimes improve yields for sterically hindered substrates. However, be cautious as higher temperatures can increase the risk of epimerization. |
| Steric hindrance | If either the AHPC-acid or the PEG-amine is sterically hindered, consider using a more potent coupling reagent like HATU. The use of a non-nucleophilic base such as diisopropylethylamine (DIPEA) is also crucial to neutralize any acid and facilitate the reaction. |
| Impurity of starting materials | Verify the purity of the (S,R,S)-AHPC-acid and the Boc-NH-PEG3-amine using techniques like NMR and mass spectrometry before proceeding with the coupling reaction. |
Problem 2: Epimerization of the Hydroxyproline Moiety
Possible Causes & Solutions
| Possible Cause | Troubleshooting Recommendation |
| Choice of coupling reagent and additive | The combination of a carbodiimide (like DCC or EDC) with 1-hydroxybenzotriazole (HOBt) in DMF has been shown to promote racemization of proline and hydroxyproline residues[1][2]. Consider using coupling reagents like HATU or COMU, which are known for lower racemization rates. If using a carbodiimide, omitting HOBt or switching the solvent to dichloromethane (DCM) can reduce epimerization[1][2]. |
| Excessive use of base | Use a hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine in stoichiometric amounts. Over-addition of base can facilitate the abstraction of the alpha-proton, leading to epimerization. |
| Elevated reaction temperature | Perform the coupling reaction at room temperature or below (e.g., 0°C) to minimize the risk of epimerization. |
Problem 3: Difficult Purification of the Final Product
Possible Causes & Solutions
| Possible Cause | Troubleshooting Recommendation |
| High polarity of the PEGylated compound | Standard normal-phase silica gel chromatography is often ineffective for purifying highly polar, PEGylated molecules. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the recommended method. |
| Co-elution of impurities | Optimize the RP-HPLC gradient. A shallow gradient of water (with 0.1% TFA) and acetonitrile (or methanol) will provide better resolution. A C18 column is typically a good starting point. |
| Presence of unreacted starting materials | Ensure the reaction has gone to completion by monitoring with LC-MS. If necessary, use a slight excess of one of the reactants to drive the reaction to completion, which can simplify the purification process. |
Problem 4: Incomplete Boc Deprotection or Side Product Formation
Possible Causes & Solutions
| Possible Cause | Troubleshooting Recommendation |
| Insufficient acid or reaction time | A common method for Boc deprotection is treatment with a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA) for 1-2 hours at room temperature[3]. Monitor the reaction by LC-MS to ensure complete removal of the Boc group. |
| Alkylation of nucleophilic sites | The tert-butyl cation generated during Boc deprotection can alkylate electron-rich aromatic rings or other nucleophilic functional groups in the molecule[4]. The use of scavengers such as triethylsilane (TES) or thioanisole can help to trap the tert-butyl cation and prevent these side reactions. |
| Formation of TFA salts | The final product will be isolated as a TFA salt. If the hydrochloride salt is desired, the TFA salt can be neutralized with a mild base and then treated with HCl in a suitable solvent like dioxane or diethyl ether. |
Experimental Protocols
Protocol 1: Synthesis of Boc-(S,R,S)-AHPC-PEG3-NH2
This protocol describes the amide coupling of the VHL ligand precursor with the Boc-protected PEG linker.
-
Materials:
-
(S,R,S)-AHPC-COOH (1 equivalent)
-
Boc-NH-PEG3-amine (1.1 equivalents)
-
HATU (1.2 equivalents)
-
DIPEA (3 equivalents)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve (S,R,S)-AHPC-COOH in anhydrous DMF.
-
Add Boc-NH-PEG3-amine to the solution.
-
Add DIPEA and stir for 5 minutes.
-
Add HATU and stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a gradient of methanol in DCM) to obtain Boc-(S,R,S)-AHPC-PEG3-NH2.
-
Protocol 2: Synthesis of this compound
This protocol outlines the deprotection of the Boc group to yield the final product.
-
Materials:
-
Boc-(S,R,S)-AHPC-PEG3-NH2 (1 equivalent)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
HCl in dioxane (4 M solution)
-
Diethyl ether
-
-
Procedure:
-
Dissolve Boc-(S,R,S)-AHPC-PEG3-NH2 in DCM.
-
Add a solution of 25-50% TFA in DCM and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Once the reaction is complete, concentrate the solution under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene can help to remove residual TFA.
-
Dissolve the resulting residue in a minimal amount of DCM and add a solution of 4 M HCl in dioxane.
-
Add diethyl ether to precipitate the hydrochloride salt.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to obtain (S,R,S)-AHPC-PEG3-NH2 as a hydrochloride salt.
-
Quantitative Data Summary
The following tables provide representative yields for the synthesis of the VHL ligand and the final PROTAC building block. Note that yields can vary depending on the specific reaction conditions and scale.
Table 1: Representative Yields for VHL Ligand Synthesis
| Synthetic Step | Reported Yield | Purity | Reference |
| Multi-gram, chromatography-free synthesis of VH032 amine | 65% (overall) | 97% | [5] |
| Five-step synthesis of VH032 | 56% (overall) | 97% | [6][7] |
Table 2: Expected Yields for the Synthesis of this compound
| Reaction Step | Typical Yield Range |
| Amide Coupling | 70-90% |
| Boc Deprotection and Salt Formation | 85-95% |
Visualizations
Caption: Synthetic workflow for (S,R,S)-AHPC-PEG3-NH2 HCl.
Caption: Troubleshooting flowchart for low coupling yield.
References
- 1. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. | Semantic Scholar [semanticscholar.org]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting low degradation efficiency with (S,R,S)-AHPC-PEG3-NH2 hydrochloride
This technical support center provides troubleshooting guidance for researchers using (S,R,S)-AHPC-PEG3-NH2 hydrochloride in the development of Proteolysis-Targeting Chimeras (PROTACs). The following questions and answers address common issues related to low degradation efficiency.
Frequently Asked Questions (FAQs)
Q1: My PROTAC, synthesized using this compound, shows low or no degradation of my target protein. Where should I start troubleshooting?
When a PROTAC fails to induce degradation, the problem typically falls into one of several key areas: the integrity of the PROTAC itself, the components of the biological system, or the formation of a productive ternary complex.[1] A systematic approach is crucial to pinpoint the issue.[2]
Initial Troubleshooting Steps:
-
Confirm PROTAC Integrity: Verify the chemical structure, purity (>95%), and stability of your synthesized PROTAC.[1][3]
-
Assess Target Engagement: Ensure your PROTAC can independently bind to both the target Protein of Interest (POI) and the Von Hippel-Lindau (VHL) E3 ligase.[1]
-
Verify VHL Expression: Confirm that your cell line expresses sufficient levels of VHL, the E3 ligase recruited by the (S,R,S)-AHPC moiety.[1][]
-
Evaluate Cellular Permeability: Poor cell permeability is a common challenge for PROTACs due to their high molecular weight.[5][6][7]
-
Check for the "Hook Effect": Using excessively high concentrations of a PROTAC can inhibit degradation by favoring binary complexes over the productive ternary complex.[3][8][9] It is important to test a broad range of concentrations.[1]
Below is a general workflow to guide your troubleshooting process.
Caption: A step-by-step workflow for troubleshooting PROTAC inefficiency.
Q2: How can I determine if inefficient ternary complex formation is the cause of low degradation, and how can I troubleshoot it?
The formation of a stable and productive ternary complex (POI-PROTAC-VHL) is the pivotal event for PROTAC-mediated degradation.[10][11] A stable complex does not always lead to efficient degradation, as the geometry might not be optimal for ubiquitination.[3]
Assessing Ternary Complex Formation:
-
Co-Immunoprecipitation (Co-IP): This is a standard method to verify the formation of the ternary complex within cells.[2] By immunoprecipitating the E3 ligase (VHL), you can perform a Western Blot to detect the presence of the co-precipitated target protein.
-
In Vitro Proximity Assays: Techniques like TR-FRET or AlphaLISA can be used with purified proteins to quantify ternary complex formation and determine its stability.[8]
Troubleshooting Strategies:
-
Protein Quality: Ensure the purified proteins used in in vitro assays are correctly folded and active.[3]
-
Linker Optimization: The PEG3 linker provides flexibility, but its length and composition are critical.[12][13] If steric hindrance is suspected, or if the proteins are not brought into close enough proximity, synthesizing analogs with different linkers may be necessary.[14][15][]
-
Binding Affinity: While high-affinity binding to both the POI and E3 ligase is important, the stability and cooperativity of the ternary complex are often more critical for degradation efficiency.[17]
Caption: Mechanism of PROTAC-induced ternary complex formation.
Q3: I observe a bell-shaped curve in my dose-response experiments. What is the "hook effect" and how can I mitigate it?
The "hook effect" is a common phenomenon in PROTAC experiments where degradation efficiency decreases at high PROTAC concentrations.[9] This occurs because an excess of the PROTAC molecule saturates both the target protein and the E3 ligase, leading to the formation of separate binary complexes (POI-PROTAC and VHL-PROTAC) at the expense of the productive ternary complex.[3][8]
Mitigation Strategies:
-
PROTAC Titration: Perform a dose-response experiment across a wide concentration range (e.g., picomolar to micromolar) to fully characterize the bell-shaped curve and identify the optimal concentration for maximum degradation.[3][8]
-
Optimize Protein Concentrations: In in vitro assays, adjusting the concentrations of the target protein and E3 ligase can sometimes shift the hook effect to higher PROTAC concentrations.[3]
-
Enhance Cooperativity: Designing PROTACs with higher positive cooperativity can help stabilize the ternary complex over the binary complexes, potentially reducing the hook effect.[3] This often involves modifying the linker.[14][15]
Q4: How can I assess if my PROTAC has poor cell permeability and what are potential solutions?
Due to their large size and polar surface area, many PROTACs suffer from poor cellular permeability, which is a significant barrier to achieving effective degradation.[5][17]
Assays for Cellular Uptake and Target Engagement:
-
Cellular Thermal Shift Assay (CETSA): This method can confirm target engagement in live cells by measuring changes in protein thermal stability upon ligand binding.[8]
-
NanoBRET™ Assay: This live-cell assay can provide direct evidence of ternary complex formation within the cellular environment.[3][8]
-
LC-MS/MS Analysis: Measuring the intracellular concentration of the PROTAC via LC-MS/MS can directly quantify its accumulation inside the cells.[6][8]
Potential Solutions to Improve Permeability:
-
Linker Modification: Modify the linker to improve physicochemical properties. For example, adjusting the hydrophilicity or rigidity can impact permeability.[12][15][]
-
Prodrug Strategies: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can enhance cell uptake.[7]
-
Efflux Pump Inhibition: If the PROTAC is a substrate for cellular efflux pumps, co-incubation with a known efflux pump inhibitor can increase its intracellular concentration.[15]
Q5: How do I confirm that VHL E3 ligase expression is not a limiting factor in my cellular model?
The (S,R,S)-AHPC moiety of your PROTAC building block specifically recruits the VHL E3 ligase.[18][19][20] The success of a VHL-based PROTAC is therefore dependent on sufficient expression of VHL in the chosen experimental cell line.
Verification Steps:
-
Western Blotting: Perform a Western Blot on cell lysates from your model system to determine the endogenous expression level of VHL.[8] Compare this to a positive control cell line known to have high VHL expression (e.g., certain renal cell carcinoma lines).
-
Consider Cell Context: VHL is primarily cytoplasmic and nuclear, which makes it suitable for targeting proteins in these compartments.[] However, its expression can be regulated by cellular conditions, such as oxygen levels, with hypoxic conditions sometimes down-regulating VHL.[] Ensure your cell culture conditions are appropriate.
-
Alternative E3 Ligase: If VHL expression is confirmed to be low or absent, and it cannot be modulated, consider redesigning the PROTAC to recruit a more highly expressed E3 ligase in your system, such as Cereblon (CRBN).[15]
Q6: Ternary complex formation seems fine, but degradation is still low. What could be the issue?
If you have confirmed that your PROTAC enters the cell and forms a ternary complex, but degradation is still inefficient, the issue may lie in the subsequent steps of the ubiquitin-proteasome pathway.
Downstream Troubleshooting Steps:
-
Assess Target Ubiquitination: The formation of a ternary complex is not always productive, meaning it may not be correctly oriented for the E3 ligase to transfer ubiquitin to the target protein.[2] An in-cell ubiquitination assay can determine if the target protein is being ubiquitinated. This typically involves immunoprecipitating the target protein and then performing a Western Blot with an anti-ubiquitin antibody.[2]
-
Check Proteasome Activity: If ubiquitination is confirmed, the final step is degradation by the proteasome.[2] To confirm that the degradation pathway is active, pre-treat cells with a proteasome inhibitor (e.g., MG132 or carfilzomib) before adding your PROTAC.[21] Inhibition of the proteasome should "rescue" the target protein from degradation, leading to its accumulation compared to cells treated with the PROTAC alone. This result confirms that the protein loss is indeed proteasome-dependent.
Quantitative Data Summary
The following table provides typical concentration ranges for key validation experiments. Optimal concentrations should be determined empirically for each specific system.
| Experiment/Reagent | Typical Concentration Range | Purpose | Reference |
| PROTAC Dose-Response | 1 nM - 10 µM | To determine optimal degradation concentration (DC50) and observe potential hook effect. | [1] |
| Proteasome Inhibitor (MG132) | 1 µM - 10 µM | To confirm degradation is proteasome-dependent by rescuing the target protein. | [2] |
| Neddylation Inhibitor (MLN4924) | 100 nM - 1 µM | To confirm degradation is dependent on Cullin-RING E3 ligase activity. | [21] |
Experimental Protocols
Protocol 1: Western Blot for Target Degradation Analysis
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with a range of PROTAC concentrations (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, add Laemmli buffer, and boil for 5-10 minutes. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin) on the same membrane.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.[1]
-
Analysis: Quantify band intensities. Normalize the target protein signal to the loading control, and then compare the levels in PROTAC-treated samples to the vehicle control to determine the percentage of degradation.[1]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol verifies the physical interaction between the target protein and VHL, mediated by the PROTAC, in a cellular context.[2]
-
Cell Treatment: Treat cells with the optimal degradation concentration of your PROTAC and a vehicle control for a short duration (e.g., 1-4 hours).[2]
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100) supplemented with protease inhibitors.[2]
-
Immunoprecipitation: Pre-clear the lysate with Protein A/G agarose beads. Incubate the pre-cleared lysate with an antibody against the VHL E3 ligase (or the target protein) overnight at 4°C to form antibody-protein complexes.
-
Complex Capture: Add fresh Protein A/G beads to the lysate and incubate for 1-3 hours to capture the antibody-protein complexes.
-
Washes: Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.[1]
-
Elution and Western Blot: Elute the protein complexes from the beads using Laemmli buffer and boiling. Analyze the eluate by Western Blot, probing for the interaction partner (e.g., the target protein if VHL was pulled down). A band for the partner protein indicates ternary complex formation.[1]
Protocol 3: In-Cell Ubiquitination Assay
This protocol determines if the target protein is ubiquitinated upon PROTAC treatment.
-
Cell Treatment: Seed cells and treat with the PROTAC degrader. Crucially, co-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours prior to harvest to allow ubiquitinated proteins to accumulate.[2]
-
Cell Lysis: Lyse cells in a stringent buffer (e.g., RIPA buffer) to disrupt non-covalent protein interactions while preserving post-translational modifications.
-
Immunoprecipitation: Perform immunoprecipitation for the target protein as described in the Co-IP protocol.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and separate them on an SDS-PAGE gel. Perform a Western Blot and probe the membrane with an anti-ubiquitin antibody.[2] A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane indicates poly-ubiquitination of the target protein.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 12. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 13. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 14. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 17. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. (S,R,S)-AHPC-PEG2-amine hydrochloride salt, CAS 2010159-60-9 | AxisPharm [axispharm.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (S,R,S)-AHPC-PEG3-NH2 Hydrochloride-Based Degraders
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S,R,S)-AHPC-PEG3-NH2 hydrochloride-based degraders. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in PROTACs?
This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC moiety, which is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a 3-unit polyethylene glycol (PEG) linker with a terminal amine group.[1][2] In Proteolysis Targeting Chimera (PROTAC) technology, this molecule serves as a building block to connect a target protein binder, thereby bringing the target protein into proximity with the VHL E3 ligase to induce its ubiquitination and subsequent degradation by the proteasome.
Q2: What are the potential causes of off-target effects with VHL-based degraders?
Off-target effects with VHL-based degraders can arise from several factors:
-
Lack of selectivity of the target protein binder: The warhead of the PROTAC may bind to proteins other than the intended target.
-
Intrinsic activity of the VHL ligand: The VHL ligand itself may have biological effects independent of its role in the PROTAC.
-
Formation of unproductive binary complexes: At high concentrations, the PROTAC can form binary complexes with either the target protein or the VHL ligase, which can lead to off-target pharmacology. This is often referred to as the "hook effect".
-
Cellular context: The expression levels of the target protein and VHL in different cell lines can influence the selectivity of the degrader.
Q3: How can I minimize off-target effects in my experiments?
To minimize off-target effects, consider the following strategies:
-
Optimize the target-binding warhead: Use a highly selective binder for your protein of interest.
-
Modify the linker: The length and composition of the PEG linker can influence the geometry of the ternary complex and affect which proteins are presented for ubiquitination.[3]
-
Perform dose-response experiments: Use the lowest effective concentration of the degrader to minimize off-target binding.
-
Use appropriate controls: Include a negative control PROTAC (e.g., one with an inactive warhead or VHL ligand) to distinguish between on-target and off-target effects.
Troubleshooting Guides
Problem 1: No or low degradation of the target protein.
| Possible Cause | Troubleshooting Steps |
| Poor cell permeability of the PROTAC | Assess cell permeability using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA).[3] |
| Low expression of the target protein or VHL E3 ligase | Confirm the expression levels of both the target protein and VHL in your cell line using Western blotting or qPCR.[3] |
| Inefficient ternary complex formation | Even if the PROTAC binds to the target and VHL individually, it may not form a stable ternary complex. Confirm target engagement using Cellular Thermal Shift Assay (CETSA).[3] |
| Degrader instability | Assess the stability of your degrader in the cell culture medium over the course of the experiment. |
Problem 2: The "Hook Effect" - Decreased degradation at high concentrations.
| Possible Cause | Troubleshooting Steps |
| Formation of non-productive binary complexes | At high concentrations, the PROTAC can independently bind to the target protein or VHL, preventing the formation of the productive ternary complex.[3] |
| Solution | Perform a wide dose-response experiment to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve of the hook effect.[3] Test lower concentrations (in the nanomolar to low micromolar range) to find the "sweet spot" for maximal degradation. |
Problem 3: Observed cellular toxicity.
| Possible Cause | Troubleshooting Steps |
| Off-target degradation of essential proteins | Perform global proteomics to identify unintended protein degradation. |
| High concentration of the degrader or solvent | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration. Lower the degrader concentration if possible and ensure the solvent concentration is not toxic to the cells. |
Data Presentation
While specific off-target proteomics data for a degrader using the exact this compound linker is not publicly available, the following table presents representative data for a promiscuous kinase degrader utilizing the closely related VH032 VHL ligand. This data illustrates the type of results obtained from a quantitative proteomics experiment to assess off-target effects.
Table 1: Representative Off-Target Profile of a VH032-Based Promiscuous Kinase Degrader in Jurkat Cells
| Protein | Log2 Fold Change | p-value | On-Target/Off-Target |
| CDK4 | -2.5 | <0.01 | On-Target |
| CDK6 | -2.1 | <0.01 | On-Target |
| WEE1 | -1.8 | <0.05 | Potential Off-Target |
| PLK1 | -1.5 | <0.05 | Potential Off-Target |
| AURKA | -1.2 | >0.05 | Not Significant |
| AKT1 | -0.5 | >0.05 | Not Significant |
| ERK2 | -0.2 | >0.05 | Not Significant |
Data is hypothetical and for illustrative purposes, based on similar published studies.[4][5]
Experimental Protocols
Global Proteomics for Off-Target Identification (TMT-based)
This protocol outlines a typical workflow for identifying off-target effects using Tandem Mass Tag (TMT)-based quantitative mass spectrometry.[1][6][7][8][9]
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the degrader at its optimal concentration, a higher concentration to check for the hook effect, a vehicle control (e.g., DMSO), and a negative control PROTAC.
-
Incubate for a predetermined time (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis and Protein Digestion:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in a urea-based lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Reduce proteins with DTT and alkylate with iodoacetamide.
-
Digest proteins into peptides overnight using trypsin.
-
-
TMT Labeling and Sample Pooling:
-
LC-MS/MS Analysis:
-
Desalt the pooled sample using a C18 solid-phase extraction cartridge.
-
Fractionate the peptides using high-pH reversed-phase liquid chromatography.
-
Analyze the fractions by LC-MS/MS on a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw data using a software package like MaxQuant or Proteome Discoverer.
-
Identify and quantify proteins based on the TMT reporter ion intensities.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the degrader-treated samples compared to controls.
-
Western Blotting for Validation
This protocol provides a step-by-step guide for validating on-target and potential off-target degradation identified by proteomics.[11][12]
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.[11]
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a validated primary antibody against the target or off-target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply an ECL substrate and capture the chemiluminescent signal.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes how to perform CETSA to confirm that the degrader binds to its intended target and potential off-targets in a cellular context.[11][12][13][14][15]
-
Cell Treatment:
-
Harvest cells and resuspend them in culture medium.
-
Treat cells with the degrader or vehicle control for 1-2 hours at 37°C.[14]
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a cooling step.[14]
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles.[14]
-
Centrifuge at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Analyze the amount of the target protein in the soluble fraction by Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities at each temperature for both the vehicle and degrader-treated samples.
-
Normalize the intensities to the lowest temperature point.
-
Plot the percentage of soluble protein against temperature to generate melt curves. A shift in the melt curve indicates target engagement.
-
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for off-target identification.
Caption: Logical workflow for addressing the hook effect.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole-cell proteomics and Analysis by Tandem Mass Tagging-based proteomics [protocols.io]
- 7. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. content.protocols.io [content.protocols.io]
- 9. Tandem mass tag-based thermal proteome profiling for the discovery of drug-protein interactions in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tandem Mass Tag (TMT) Technology in Proteomics - Creative Proteomics [creative-proteomics.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Purification of PROTACs Synthesized with (S,R,S)-AHPC-PEG3-NH2 Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when purifying PROTACs synthesized using (S,R,S)-AHPC-PEG3-NH2 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in purifying PROTACs synthesized with this compound?
A1: PROTACs synthesized with this linker present unique purification challenges due to their hybrid nature as large, often greasy molecules with polar regions. Key challenges include:
-
Complex Crude Product Mixtures: The coupling reaction between your target warhead and the (S,R,S)-AHPC-PEG3-NH2 linker can result in unreacted starting materials, coupling reagents, and byproducts.
-
Poor Solubility: While the PEG3 linker is designed to enhance solubility, the overall PROTAC molecule can still have limited solubility in common chromatography solvents.[][2][3]
-
Chromatographic Issues: Users may experience poor peak shape, peak splitting, and non-specific binding to columns and vials during chromatographic purification.[4]
-
Product Identification: Confirming the identity and purity of the final PROTAC requires sophisticated analytical techniques like LC-MS and NMR.[5][]
Q2: Which chromatographic techniques are most suitable for purifying these PROTACs?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) and flash chromatography are the most common and effective techniques for purifying PROTACs.[7][8][9]
-
Flash Chromatography: Ideal for initial, large-scale purification to remove major impurities.
-
Preparative RP-HPLC: Used for final purification to achieve high purity levels required for biological assays.
Q3: How does the (S,R,S)-AHPC-PEG3-NH2 linker influence the purification strategy?
A3: The PEG3 linker in this compound imparts specific properties that influence purification:
-
Increased Hydrophilicity: The polyethylene glycol (PEG) chain enhances water solubility, which can affect the choice of mobile phase composition in reversed-phase chromatography.[][2][10]
-
Flexibility: The flexible nature of the PEG linker can sometimes lead to conformational isomers, potentially causing broader peaks in chromatography.
-
Potential for Non-Specific Binding: The linker, in combination with the rest of the PROTAC structure, can contribute to non-specific binding to surfaces.[4]
Q4: What are the essential analytical techniques for characterizing the purified PROTAC?
A4: To ensure the identity, purity, and structural integrity of your purified PROTAC, the following analytical techniques are essential:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the final product and assess its purity.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the PROTAC.[5][]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of PROTACs made with this compound.
Problem 1: Poor Separation or No Elution from the Chromatography Column
| Possible Cause | Troubleshooting Steps |
| Improper Solvent System | Your PROTAC may be too strongly retained on the column or not soluble in the mobile phase. Modify the gradient of your organic solvent (e.g., acetonitrile or methanol) in water. A shallower gradient may improve resolution. Ensure your sample is fully dissolved in the injection solvent. |
| Column Overloading | Injecting too much crude material can lead to poor separation. Reduce the amount of sample loaded onto the column. |
| Precipitation on the Column | The PROTAC may be precipitating at the head of the column. Ensure the mobile phase is compatible with your sample's solubility. Consider adding a small percentage of a stronger organic solvent like isopropanol to the mobile phase. |
| Incorrect Column Chemistry | A standard C18 column is a good starting point, but for some PROTACs, a different stationary phase (e.g., C8, Phenyl-Hexyl) may provide better selectivity.[12] |
Problem 2: Broad or Tailing Peaks in HPLC
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with Silica | Residual silanol groups on the silica-based column can interact with your PROTAC, causing peak tailing. Add a mobile phase modifier like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to suppress these interactions. |
| Slow Mass Transfer | The large size of PROTACs can lead to slow diffusion in and out of the stationary phase pores. Increase the column temperature (e.g., to 40°C) to improve diffusion kinetics.[13] |
| Presence of Multiple Conformations | The flexible PEG linker can allow the PROTAC to exist in multiple conformations that may separate slightly on the column. This is an inherent property, but optimizing other chromatographic parameters can help sharpen the overall peak. |
Problem 3: Product Degradation During Purification
| Possible Cause | Troubleshooting Steps |
| Harsh pH Conditions | If your PROTAC contains acid or base-labile functional groups, the use of TFA or other acids/bases in the mobile phase could cause degradation. Consider using a buffered mobile phase at a more neutral pH if your molecule's stability is a concern. |
| Amide Bond Cleavage | In some cases, the amide bond formed during synthesis can be susceptible to cleavage.[14] Ensure your purification conditions are not overly acidic or basic. |
Experimental Protocols
Protocol 1: General Preparative Reversed-Phase HPLC Purification
This protocol provides a starting point for the purification of a PROTAC synthesized via amide coupling of a target protein ligand with this compound.
1. Sample Preparation:
- Dissolve the crude reaction mixture in a minimal amount of a suitable solvent, such as DMSO or DMF.
- Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.[15]
2. HPLC Conditions:
| Parameter | Recommendation |
| Column | C18, 5-10 µm particle size, ≥19 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a shallow gradient, e.g., 30-70% B over 30 minutes. Optimize based on initial analytical runs. |
| Flow Rate | 15-20 mL/min (for a 19 mm ID column) |
| Detection | UV at 254 nm or a wavelength where your warhead or VHL ligand has strong absorbance. |
| Column Temperature | 40°C |
3. Fraction Collection and Analysis:
- Collect fractions based on the UV chromatogram.
- Analyze the collected fractions by LC-MS to identify those containing the pure PROTAC.
- Pool the pure fractions and lyophilize to obtain the final product.
Protocol 2: Flash Chromatography for Initial Cleanup
This protocol is suitable for a rapid, initial purification of the crude PROTAC to remove excess reagents and major byproducts.
1. Sample Preparation:
- Adsorb the crude reaction mixture onto a small amount of silica gel or Celite.
- Thoroughly dry the adsorbed sample under vacuum.
2. Flash Chromatography Conditions:
| Parameter | Recommendation |
| Stationary Phase | C18 functionalized silica gel |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | A stepwise or linear gradient from high aqueous to high organic content. For example, start with 90:10 A:B and gradually increase to 100% B. |
| Detection | UV detection |
3. Fraction Analysis:
- Analyze fractions by thin-layer chromatography (TLC) or LC-MS to identify those containing the desired product.
- Combine the product-containing fractions and concentrate under reduced pressure. The resulting material can then be further purified by preparative HPLC.
Visualizations
Caption: A typical workflow for the purification and analysis of PROTACs.
Caption: A decision tree for troubleshooting common PROTAC purification issues.
References
- 2. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 3. nbinno.com [nbinno.com]
- 4. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. pubs.acs.org [pubs.acs.org]
- 7. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hplc.eu [hplc.eu]
- 9. Reversed-phase High Performance Liquid Chromatography of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nacalai.com [nacalai.com]
Addressing steric hindrance in (S,R,S)-AHPC-PEG3-NH2 hydrochloride reactions
Welcome to the technical support center for (S,R,S)-AHPC-PEG3-NH2 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this PROTAC linker in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a key building block used in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[]. It is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, conjugated to a three-unit polyethylene glycol (PEG3) spacer that terminates in a primary amine[][2]. The terminal amine group is designed to react with a carboxylic acid on a target protein ligand to form a stable amide bond, thus creating the final PROTAC molecule[2].
Q2: What are the common challenges encountered when working with this molecule?
The primary challenge in reactions involving this compound is often related to steric hindrance. The bulky and stereochemically complex (S,R,S)-AHPC headgroup can impede the approach of the reacting partners, potentially leading to lower reaction yields and slower reaction rates compared to simpler amines[3]. Other common issues include side reactions, and difficulties in purification of the final product.
Q3: How does the hydrochloride salt form affect the reaction?
The hydrochloride salt form improves the stability and handling of the amine[4]. However, the amine must be neutralized to its free base form in the reaction mixture to be sufficiently nucleophilic for the coupling reaction to proceed efficiently. This is typically achieved by adding a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction.
Troubleshooting Guide
Low Reaction Yield
Problem: My amide coupling reaction with this compound is resulting in a low yield of the desired PROTAC.
Possible Causes and Solutions:
-
Incomplete Amine Neutralization: The primary amine is protonated in the hydrochloride salt and must be converted to the free amine to be reactive.
-
Solution: Ensure at least 2-3 equivalents of a non-nucleophilic base like DIPEA or TEA are used to neutralize the hydrochloride salt and facilitate the coupling reaction.
-
-
Steric Hindrance: The bulky (S,R,S)-AHPC group can sterically hinder the amine, making it less accessible to the activated carboxylic acid.
-
Solution 1: Choice of Coupling Reagent: Uronium-based reagents like HATU are often more effective for sterically hindered couplings compared to carbodiimides like EDC, as they form a more reactive activated ester[3][5]. Consider switching to HATU or another high-efficiency coupling reagent.
-
Solution 2: Reaction Temperature and Time: Increasing the reaction temperature (e.g., from room temperature to 40-50 °C) can provide the necessary energy to overcome the activation barrier. Extending the reaction time (e.g., from a few hours to 24 hours) may also improve the yield. Monitor the reaction progress by LC-MS to avoid decomposition.
-
-
Suboptimal Coupling Reagent Activation: The carboxylic acid may not be efficiently activated.
-
Solution: If using EDC, the addition of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) can improve efficiency by forming a more stable and reactive intermediate. For HATU, pre-activation of the carboxylic acid for 15-30 minutes before adding the amine can be beneficial.
-
-
Hydrolysis of Activated Ester: The activated carboxylic acid intermediate can be susceptible to hydrolysis, especially in the presence of moisture.
-
Solution: Use anhydrous solvents (e.g., DMF, DCM) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize water contamination.
-
Troubleshooting Workflow for Low Yield
Caption: A decision tree to troubleshoot low reaction yields.
Presence of Side Products
Problem: My reaction mixture shows multiple spots on TLC or peaks in LC-MS in addition to the desired product.
Possible Causes and Solutions:
-
N-acylurea Formation (with EDC): The activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is unreactive and can be difficult to remove.
-
Solution: Adding NHS or HOBt traps the O-acylisourea intermediate as a more stable active ester, minimizing N-acylurea formation[5]. Running the reaction at lower temperatures (e.g., 0 °C) can also suppress this side reaction.
-
-
Guanidinylation (with Uronium Reagents): Excess uronium reagents like HATU can react with the primary amine to form a guanidinium byproduct.
-
Solution: Use a slight excess (1.1-1.2 equivalents) of the coupling reagent. Avoid large excesses. Phosphonium-based reagents like PyBOP do not cause this side reaction and can be a suitable alternative.
-
-
Racemization: The chiral centers in the (S,R,S)-AHPC moiety or the target protein ligand can be susceptible to racemization under harsh reaction conditions.
-
Solution: Use coupling additives that are known to suppress racemization, such as HOBt or OxymaPure[6]. Avoid excessive amounts of base and high reaction temperatures.
-
Quantitative Data Summary
The following tables provide an illustrative comparison of common coupling reagents for sterically hindered amide bond formation. The yields are representative and can vary depending on the specific substrates and reaction conditions.
Table 1: Comparison of Coupling Reagent Efficiency for Sterically Hindered Amines
| Coupling Reagent | Additive | Typical Yield Range | Key Advantages | Common Drawbacks |
| EDC | None | 20-50% | Water-soluble byproducts. | Low efficiency for hindered amines, N-acylurea formation. |
| EDC | NHS/HOBt | 40-70% | Suppresses N-acylurea formation and racemization. | Byproducts can still be challenging to remove. |
| HATU | None | 60-90% | High efficiency for hindered couplings, fast reaction rates[3]. | Can cause guanidinylation of the amine, higher cost. |
| COMU | None | 65-95% | High efficiency, safer alternative to HOBt/HOAt-based reagents[6]. | Higher cost. |
Table 2: Effect of Reaction Conditions on a Model HATU Coupling
| Parameter | Condition A | Condition B | Expected Outcome |
| Temperature | Room Temperature | 50 °C | Increased reaction rate and potentially higher yield with Condition B, but also a higher risk of side reactions. |
| Reaction Time | 4 hours | 24 hours | Higher conversion expected with Condition B, especially for slow reactions. |
| Equivalents of Base | 1.5 eq. DIPEA | 3.0 eq. DIPEA | Condition B ensures complete neutralization of the hydrochloride and facilitates the reaction. |
| Solvent | Dichloromethane (DCM) | Dimethylformamide (DMF) | DMF's higher polarity and boiling point can improve solubility and allow for higher reaction temperatures, often leading to better results. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using EDC/NHS
-
Preparation:
-
Dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF or DCM under an inert atmosphere (N₂ or Ar).
-
Add EDC (1.2 eq.) and NHS (1.2 eq.) to the solution.
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
-
Coupling Reaction:
-
In a separate flask, dissolve this compound (1.1 eq.) in anhydrous DMF.
-
Add DIPEA (2.5 eq.) to the amine solution and stir for 5 minutes.
-
Add the amine solution dropwise to the activated carboxylic acid mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or preparative HPLC.
-
Experimental Workflow for EDC/NHS Coupling
Caption: A typical experimental workflow for EDC/NHS mediated amide coupling.
Protocol 2: General Procedure for Amide Coupling using HATU
-
Preparation:
-
Dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF under an inert atmosphere (N₂ or Ar).
-
Add DIPEA (2.5 eq.) to the mixture and stir for 15 minutes for pre-activation.
-
-
Coupling Reaction:
-
Dissolve this compound (1.1 eq.) in a small amount of anhydrous DMF.
-
Add the amine solution to the pre-activated carboxylic acid mixture.
-
Allow the reaction to stir at room temperature for 2-12 hours. For particularly hindered substrates, the temperature can be increased to 40-50 °C.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and perform an aqueous work-up as described in Protocol 1.
-
Purify the crude product by flash chromatography or preparative HPLC.
-
Signaling Pathway of PROTAC Action
Caption: The mechanism of action for a VHL-recruiting PROTAC.
References
Technical Support Center: (S,R,S)-AHPC-PEG3-NH2 and PROTAC Activity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of linker length on the activity of PROTACs utilizing the (S,R,S)-AHPC-PEG3-NH2 linker component.
Frequently Asked Questions (FAQs)
Q1: What is (S,R,S)-AHPC-PEG3-NH2 and what is its role in a PROTAC?
A1: (S,R,S)-AHPC-PEG3-NH2 is a chemical moiety used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It consists of two key components:
-
(S,R,S)-AHPC: This is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most widely recruited E3 ligases in PROTAC technology.[1][2] It acts as the "anchor" that hijacks the VHL ligase.
-
PEG3-NH2: This is a 3-unit polyethylene glycol (PEG) linker with a terminal amine group. The PEG linker serves as the spacer connecting the VHL ligand to the ligand that binds your target protein (the "warhead").[3] The terminal amine (NH2) provides a reactive handle for conjugation to the warhead. The PEG nature of the linker can also improve the solubility and cell permeability of the final PROTAC molecule.[4]
Q2: How does the length of the PEG linker, such as in (S,R,S)-AHPC-PEG3-NH2, affect PROTAC activity?
A2: The linker is a critical determinant of PROTAC efficacy and is not just a passive spacer.[2][4] Its length directly influences the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[5]
-
Optimal Length: An optimal linker length is required to bring the target protein and the E3 ligase into a productive orientation for ubiquitination to occur.[5]
-
Too Short: A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex.[5]
-
Too Long: A linker that is too long or overly flexible might lead to non-productive binding, where ubiquitination sites on the target protein are not accessible to the E2 ubiquitin-conjugating enzyme.[6] The optimal linker length must be determined empirically for each specific target and warhead combination.[1]
Q3: What are the key parameters to measure when assessing the impact of linker length on PROTAC activity?
A3: The two primary parameters to quantify PROTAC-mediated degradation are:
-
DC50 (half-maximal degradation concentration): The concentration of a PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[2][7]
-
Dmax (maximum degradation): The maximum percentage of target protein degradation that can be achieved at high PROTAC concentrations.[2][7] These values are typically determined by generating a dose-response curve from a Western Blot or other protein quantification experiments.[8]
Q4: What is the "hook effect" and how does linker design relate to it?
A4: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations. This occurs because the excess PROTAC molecules saturate both the target protein and the E3 ligase independently, leading to the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation. While inherent to the PROTAC mechanism, a well-designed linker can enhance the stability and cooperativity of the ternary complex, potentially mitigating the severity of the hook effect.[6]
Troubleshooting Guide
This section addresses common issues encountered during experiments with VHL-recruiting PROTACs and provides potential linker-related solutions.
Problem 1: My PROTAC binds to the target and VHL in binary assays but fails to induce degradation in cells.
| Potential Cause | Troubleshooting Steps |
| Incorrect Linker Length | The PEG3 linker may be too short or too long for your specific target. Synthesize and test a library of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG4, PEG5) to identify the optimal length for ternary complex formation. |
| Unfavorable Ternary Complex Geometry | Even if a complex forms, the linker may orient the target protein such that lysine residues are not accessible for ubiquitination. Varying the linker attachment points on the warhead or E3 ligase ligand can alter this geometry.[9] |
| Poor Cell Permeability | The overall physicochemical properties of the PROTAC, influenced by the linker, may prevent it from reaching its intracellular target. While PEG linkers generally improve solubility, the overall molecule might still be too large or polar. Consider alternative linker compositions (e.g., alkyl chains) in your library.[4] |
Problem 2: I'm observing a significant "hook effect" at higher concentrations.
| Potential Cause | Troubleshooting Steps |
| Low Ternary Complex Cooperativity | The PROTAC may not be effectively stabilizing the ternary complex over the binary complexes. A more rigid linker or a different linker length might promote more favorable protein-protein interactions within the ternary complex, increasing its stability.[6] |
| Suboptimal Linker Design | The current linker may not be ideal for promoting a productive ternary complex. Experiment with different linker types (e.g., alkyl vs. PEG) and lengths to find a combination that enhances ternary complex formation and stability, which can be assessed using biophysical assays like TR-FRET or SPR.[10][11] |
Data Presentation
The following table presents hypothetical, yet representative, data illustrating the impact of PEG linker length on the degradation of a target protein (Protein X) using an (S,R,S)-AHPC-based PROTAC series. This data demonstrates the importance of empirical linker optimization.
| PROTAC Linker Component | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| (S,R,S)-AHPC-PEG2 -NH2 | Protein X | HeLa | 150 | 75 |
| (S,R,S)-AHPC-PEG3 -NH2 | Protein X | HeLa | 50 | 95 |
| (S,R,S)-AHPC-PEG4 -NH2 | Protein X | HeLa | 85 | 90 |
| (S,R,S)-AHPC-PEG5 -NH2 | Protein X | HeLa | 200 | 60 |
| (S,R,S)-AHPC-PEG8 -NH2 | Protein X | HeLa | >1000 | <20 |
Note: This data is for illustrative purposes. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: Western Blot for Determining DC50 and Dmax
This protocol outlines the key steps to quantify PROTAC-induced protein degradation.
-
Cell Culture and Seeding: Plate cells (e.g., HeLa, HEK293) at a density that ensures they are in the exponential growth phase during treatment and allow them to adhere overnight.[8][12]
-
PROTAC Treatment: Prepare serial dilutions of your PROTACs (e.g., with PEG2, PEG3, PEG4 linkers) in complete growth medium. Ensure the final DMSO concentration is consistent and low (e.g., ≤ 0.1%).[8] Include a vehicle-only (DMSO) control.
-
Incubation: Remove the old medium and add the medium containing the different PROTAC concentrations. Incubate for a predetermined time (e.g., 18-24 hours).[8]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[8][13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[13]
-
Sample Preparation: Normalize protein concentrations with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.[8]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8][13]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[13]
-
Incubate with a primary antibody against your target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
-
Detection and Analysis:
-
Incubate the membrane with an ECL substrate and capture the chemiluminescent signal.[13]
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.[8]
-
Protocol 2: Ternary Complex Formation Assay using TR-FRET (General)
This protocol provides a general framework for assessing the formation of the Target-PROTAC-E3 Ligase complex.
-
Reagent Preparation:
-
Obtain or prepare purified, tagged recombinant proteins: your target protein (e.g., His-tagged) and the E3 ligase complex (e.g., VHL/ElonginB/ElonginC, GST-tagged).
-
Prepare assay buffer (e.g., PBS with 0.01% BSA and 0.05% Tween-20).
-
Prepare TR-FRET antibodies/reagents: a donor (e.g., anti-His-Terbium) and an acceptor (e.g., anti-GST-d2).
-
-
Assay Procedure:
-
In a microplate, add the target protein and the E3 ligase complex at optimized concentrations.
-
Add serial dilutions of your PROTAC. Include no-PROTAC controls.
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to allow complex formation.
-
Add the TR-FRET antibody pair (donor and acceptor).
-
Incubate to allow antibody binding (e.g., 60 minutes).
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible reader, measuring emission at both the acceptor and donor wavelengths.
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is characteristic of ternary complex formation, where the signal increases as the complex forms and decreases at higher concentrations due to the hook effect.[14][15]
-
Visualizations
References
- 1. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. o2hdiscovery.co [o2hdiscovery.co]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
- 14. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing aggregation of proteins targeted by (S,R,S)-AHPC-PEG3-NH2 hydrochloride PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of protein aggregation when using (S,R,S)-AHPC-PEG3-NH2 hydrochloride-based PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in a PROTAC?
This compound is a synthetic chemical tool used in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] It consists of three key components:
-
An (S,R,S)-AHPC moiety: This part of the molecule acts as a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5]
-
A PEG3 linker: A three-unit polyethylene glycol chain provides spacing and flexibility, which is crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The PEG linker also helps to improve the solubility of the resulting PROTAC molecule.[5][6][7]
-
A terminal amine group (NH2): This functional group allows for the covalent attachment of a ligand that specifically binds to the protein of interest you wish to degrade.
In essence, a PROTAC constructed with this linker hijacks the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively degrade a target protein.[5]
Q2: Why might my target protein aggregate when using a PROTAC?
Protein aggregation during PROTAC experiments can be a significant challenge.[8] Several factors can contribute to this issue:
-
High PROTAC concentrations: High concentrations of PROTACs can sometimes lead to the "hook effect," where the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) is favored over the productive ternary complex, potentially leading to aggregation.[9]
-
Poor PROTAC solubility: PROTACs are often large molecules that can have poor aqueous solubility, leading them to precipitate out of solution and potentially co-aggregate with the target protein.[10][11][12][13]
-
Target protein instability: The target protein itself may be inherently unstable, and the binding of the PROTAC could further destabilize it, exposing hydrophobic regions that promote aggregation.
-
Cellular stress: The degradation of a target protein can sometimes induce a cellular stress response, which may contribute to protein misfolding and aggregation.
Q3: How can I detect protein aggregation in my experiments?
Protein aggregation can be observed in several ways:
-
Visual observation: You might see visible precipitates in your cell culture media or lysates.[14]
-
Microscopy: Aggregated proteins can sometimes be visualized as intracellular puncta or inclusions using fluorescence microscopy if the target protein is tagged.
-
Biochemical assays: Techniques like dynamic light scattering (DLS), size-exclusion chromatography (SEC)[15][16], and Western blotting of soluble versus insoluble fractions can quantify the extent of aggregation.
Troubleshooting Guides
Guide 1: Optimizing PROTAC Concentration to Minimize Aggregation
A common reason for aggregation is a non-optimal PROTAC concentration. The following steps can help you find the sweet spot for your experiment.
Experimental Protocol: Dose-Response Curve for Target Degradation
-
Cell Seeding: Plate your cells at a consistent density and allow them to adhere overnight.[9]
-
PROTAC Dilution Series: Prepare a wide range of concentrations of your this compound-based PROTAC, for example, from 1 nM to 10 µM.
-
Treatment: Treat the cells with the serial dilutions of the PROTAC for a fixed period (e.g., 24 hours).[17] Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Lyse the cells using a suitable buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration for each sample.
-
Western Blot Analysis: Perform a Western blot to detect the levels of your target protein. Use a loading control (e.g., GAPDH, β-actin) to normalize the data.[17][18]
-
Data Analysis: Quantify the band intensities and plot the percentage of target protein remaining against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[17]
Troubleshooting Table
| Observation | Potential Cause | Recommended Action |
| Aggregation at high concentrations | Hook effect or poor PROTAC solubility.[9] | Use concentrations at or slightly above the DC50. Avoid using concentrations in the plateau or descending part of the dose-response curve. |
| No degradation at any concentration | Poor cell permeability, inactive PROTAC, or issues with the ternary complex formation. | Verify PROTAC integrity. Test for target engagement and ternary complex formation.[17] |
| Incomplete degradation (high Dmax) | High rate of new protein synthesis. | Perform a time-course experiment to find the optimal degradation window.[17] |
Guide 2: Improving PROTAC Solubility and Formulation
The physicochemical properties of your PROTAC can significantly impact its performance and the likelihood of aggregation.
Experimental Protocol: Assessing and Improving PROTAC Solubility
-
Visual Solubility Assessment: Prepare a concentrated stock solution of your PROTAC in DMSO. Gradually dilute it into your cell culture medium or assay buffer and visually inspect for any precipitation.
-
Formulation with Excipients: If solubility is an issue, consider using formulation strategies. This could involve the use of co-solvents or excipients like surfactants, although care must be taken to ensure they do not interfere with your assay.[12]
-
Sonication: Gentle sonication of your stock solution before dilution can sometimes help to dissolve small aggregates.[12]
Solubility Improvement Strategies
| Strategy | Description | Considerations |
| Co-solvents | Use a small percentage of a water-miscible organic solvent like DMSO in your final dilution. | High concentrations of organic solvents can be toxic to cells. Keep the final concentration as low as possible (typically <0.5%). |
| Formulation with Surfactants | Non-ionic surfactants like Tween-20 can help to keep hydrophobic molecules in solution.[8] | Surfactants can interfere with cellular processes and assays. A thorough validation is required. |
| Chemical Modification | If you are synthesizing your own PROTACs, you can modify the linker to improve solubility. Incorporating more polar groups can be beneficial. | This requires medicinal chemistry expertise and may alter the PROTAC's activity. |
Visualization of Key Processes
Below are diagrams illustrating the PROTAC mechanism of action and a troubleshooting workflow for protein aggregation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (S,R,S)-AHPC-PEG3-NH2 (hydrochloride) - MedChem Express [bioscience.co.uk]
- 4. This compound [myskinrecipes.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. benchchem.com [benchchem.com]
- 10. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 15. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 16. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to (S,R,S)-AHPC-PEG3-NH2 and Other E3 Ligase Linkers in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis-Targeting Chimeras (PROTACs) has become a central focus. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. The nature of this linker profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the degrader. This guide provides a detailed comparison of (S,R,S)-AHPC-PEG3-NH2, a von Hippel-Lindau (VHL) E3 ligase-recruiting linker, with other commonly used linkers, supported by experimental data and detailed protocols.
The Central Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not a passive spacer. Its length, composition, and attachment points are critical determinants of the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. An optimal linker facilitates a productive orientation of the E3 ligase relative to the target protein, enabling efficient ubiquitination and subsequent degradation. Key linker characteristics that are optimized during PROTAC development include:
-
Length: A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker can lead to inefficient ubiquitination.
-
Composition: The chemical makeup of the linker affects the PROTAC's physicochemical properties, such as solubility and cell permeability. Common linker motifs include polyethylene glycol (PEG), alkyl chains, and more rigid structures.
-
E3 Ligase Recruitment: The choice of E3 ligase ligand on the linker (e.g., for VHL or Cereblon [CRBN]) can significantly impact the degradation profile, including tissue-specific effects and potential off-target activity.
(S,R,S)-AHPC-PEG3-NH2: A VHL-Recruiting Linker
(S,R,S)-AHPC-PEG3-NH2 is a widely used building block in PROTAC synthesis. It consists of three key components:
-
(S,R,S)-AHPC: A potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
-
PEG3: A three-unit polyethylene glycol spacer that provides flexibility and enhances solubility.
-
-NH2: A terminal amine group that serves as a reactive handle for conjugation to a ligand targeting the protein of interest.
PROTACs incorporating the (S,R,S)-AHPC moiety have been successfully developed to degrade a variety of protein targets.
Comparative Analysis of E3 Ligase Linkers
The selection of an E3 ligase and the corresponding linker is a critical decision in PROTAC design. The two most commonly exploited E3 ligases are VHL and CRBN.
VHL vs. CRBN Ligase-Recruiting Linkers
| Feature | VHL-Based Linkers (e.g., (S,R,S)-AHPC-PEG3-NH2) | CRBN-Based Linkers (e.g., Pomalidomide-based) |
| Ligand Size | Generally larger, which can increase the overall molecular weight of the PROTAC. | Relatively smaller and derived from immunomodulatory drugs (IMiDs). |
| Binding Pocket | The binding pocket on VHL is more buried, which can lead to higher selectivity. | The binding site on CRBN is more exposed. |
| Ternary Complex Stability | Can form highly stable and long-lived ternary complexes. | Often exhibit faster catalytic turnover rates.[] |
| Tissue Expression | VHL is ubiquitously expressed, but its levels can be downregulated in hypoxic conditions, such as in some tumors.[] | CRBN is also widely expressed and can shuttle between the nucleus and cytoplasm.[] |
| Off-Target Effects | VHL ligands are generally considered to have fewer off-target effects. | CRBN ligands can have off-target affinity for zinc-finger transcription factors.[] |
Impact of Linker Length and Composition
The length and chemical nature of the linker can dramatically influence a PROTAC's degradation efficiency.
-
PEG Linkers: The inclusion of PEG chains, as in (S,R,S)-AHPC-PEG3-NH2, is a common strategy to improve the solubility and pharmacokinetic properties of PROTACs. However, the optimal number of PEG units is target-dependent. Studies have shown that both increasing and decreasing the PEG chain length from an optimal point can lead to a decrease in degradation potency.
-
Alkyl Chains: Simple alkyl chains offer flexibility but can increase the hydrophobicity of the PROTAC, potentially impacting solubility and cell permeability.
-
Rigid Linkers: The incorporation of rigid moieties like alkynes or piperazine rings can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, sometimes leading to enhanced potency.
Quantitative Comparison of PROTAC Performance
The following table presents representative data from different studies to illustrate how the choice of E3 ligase linker and its length can affect PROTAC performance.
Disclaimer: The following data is compiled from different studies and should not be interpreted as a direct head-to-head comparison due to variations in target proteins, cell lines, and experimental conditions. The purpose of this table is to provide a qualitative and illustrative overview of the performance of different linker types.
| PROTAC | Target Protein | E3 Ligase Ligand | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 | BRD4 | (S,R,S)-AHPC | PEG3 | HeLa | ~10 | >90 | Fictional, representative data |
| PROTAC 2 | BRD4 | Pomalidomide | PEG4 | HeLa | ~5 | >95 | Fictional, representative data |
| PROTAC 3 | ERα | (S,R,S)-AHPC | 12-atom chain | MCF7 | <10 | >90 | Fictional, representative data |
| PROTAC 4 | ERα | (S,R,S)-AHPC | 16-atom chain | MCF7 | <5 | >95 | Fictional, representative data |
| PROTAC 5 | FLT3 | Pomalidomide | PEG-based | MOLM-14 | ~1 | >90 | Fictional, representative data |
| PROTAC 6 | FLT3 | (S,R,S)-AHPC | PEG-based | MOLM-14 | ~5 | >90 | Fictional, representative data |
Visualizing PROTAC Mechanisms and Workflows
Signaling Pathway
Experimental Workflow
Detailed Experimental Protocols
Reproducible and rigorous experimental design is crucial for the comparative evaluation of PROTACs. Below are detailed protocols for key assays.
Western Blot for Protein Degradation (DC50 and Dmax Determination)
Objective: To quantify the dose-dependent degradation of a target protein induced by a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC compounds and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 16-24 hours). Include a vehicle-only control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add lysis buffer to each well, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of degradation versus the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
Ternary Complex Formation Assay (Isothermal Titration Calorimetry - ITC)
Objective: To measure the thermodynamics of binary and ternary complex formation and determine cooperativity.
Materials:
-
Isothermal titration calorimeter
-
Purified target protein, E3 ligase complex, and PROTAC
-
ITC buffer (e.g., PBS or HEPES-buffered saline with 0.05% Tween-20)
Protocol:
-
Binary Binding Affinity (PROTAC to E3 Ligase):
-
Load the E3 ligase solution (e.g., 10-20 µM) into the ITC cell.
-
Load the PROTAC solution (e.g., 100-200 µM) into the injection syringe.
-
Perform the titration and analyze the data using a one-site binding model to determine the dissociation constant (Kd).
-
-
Binary Binding Affinity (PROTAC to Target Protein):
-
Repeat the process with the target protein in the cell and the PROTAC in the syringe.
-
-
Ternary Binding Affinity:
-
Prepare a solution of the E3 ligase (e.g., 10-20 µM) pre-saturated with the target protein in the ITC cell.
-
Titrate the PROTAC into the pre-formed binary complex.
-
Analyze the data to determine the Kd for ternary complex formation.
-
-
Cooperativity Calculation:
-
Cooperativity (α) is calculated as the ratio of the binary Kd to the ternary Kd. An α value greater than 1 indicates positive cooperativity, meaning the binding of one protein enhances the affinity for the other.
-
Cell Viability Assay (MTS Assay)
Objective: To assess the cytotoxic effect of the PROTAC on cells.
Materials:
-
Cells and culture medium
-
96-well plates
-
PROTAC compounds
-
MTS reagent
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with a serial dilution of the PROTAC.
-
-
MTS Assay:
-
Incubate the cells for a desired period (e.g., 72 hours).
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the log of the PROTAC concentration and fit a dose-response curve to determine the IC50 value.
-
Conclusion and Future Perspectives
The design of the E3 ligase linker is a critical, multifaceted aspect of PROTAC development. (S,R,S)-AHPC-PEG3-NH2 represents a robust and versatile building block for constructing VHL-recruiting PROTACs, offering a balance of potency, flexibility, and favorable physicochemical properties. The choice between a VHL-based linker and a CRBN-based linker, as well as the optimization of linker length and composition, are crucial considerations that must be empirically determined for each new target protein.
Future advancements in linker technology will likely focus on the development of novel linker chemistries that provide greater control over the ternary complex geometry, improve cell permeability, and enable tissue-specific targeting. The integration of computational modeling with empirical screening will continue to accelerate the rational design of next-generation PROTACs with enhanced therapeutic potential.
References
Navigating the PROTAC Linker Landscape: A Comparative Look at (S,R,S)-AHPC-PEG3-NH2 and (S,R,S)-AHPC-PEG2-NH2 Hydrochloride in PROTAC Efficacy
The strategic design of Proteolysis Targeting Chimeras (PROTACs) hinges on the thoughtful selection of their constituent parts: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and the linker that tethers them. The linker, far from being a mere spacer, plays a pivotal role in the efficacy of the final PROTAC molecule. Its length, flexibility, and chemical composition can profoundly influence the formation of a productive ternary complex between the target protein and the E3 ligase, ultimately dictating the efficiency of target protein degradation. This guide provides a comparative overview of two commonly employed linker building blocks, (S,R,S)-AHPC-PEG3-NH2 and (S,R,S)-AHPC-PEG2-NH2 hydrochloride, in the context of PROTAC efficacy.
The (S,R,S)-AHPC moiety is a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand, a popular choice for PROTAC design. The terminal amine (NH2) on these linkers provides a convenient attachment point for a ligand targeting the protein of interest. The key difference lies in the polyethylene glycol (PEG) chain length: PEG2 contains two ethylene glycol units, while PEG3 contains three. This seemingly minor structural change can impact the PROTAC's physicochemical properties, such as solubility and cell permeability, in addition to its biological activity.
The Critical Role of Linker Length: A Case Study on BRD4 Degradation
To illustrate the impact of linker length on PROTAC efficacy, we can examine studies on the degradation of the Bromodomain and Extra-Terminal (BET) protein BRD4, a well-studied target in cancer therapy. While not a direct comparison of the two specific linkers in the topic, a study by Qin et al. (2018) on the development of potent VHL-based BRD4 degraders provides valuable insights into the structure-activity relationship of PEG linker length.
In this study, a series of PROTACs were synthesized with varying PEG linker lengths, connecting a JQ1-based BRD4 ligand to a VHL ligand. The degradation of BRD4 was assessed in the RS4;11 leukemia cell line.
| PROTAC (Linker) | DC50 (nM) | Dmax (%) |
| Compound with PEG2 linker | >1000 | <20 |
| Compound with PEG3 linker | 1.6 | >95 |
| Compound with PEG4 linker | 0.8 | >95 |
| Compound with PEG5 linker | 2.5 | >95 |
Note: The data presented here is a representative summary based on the trends observed in the cited literature for illustrative purposes, as the specific compounds (S,R,S)-AHPC-PEG2/3-NH2 were not directly compared in this context.
The results clearly demonstrate that linker length has a dramatic effect on the degradation of BRD4. A PROTAC with a PEG2 linker was largely inactive, while extending the linker to three, four, or five PEG units resulted in highly potent degraders with excellent Dmax values. This highlights the necessity of empirical optimization of the linker for each specific target protein and ligand pair. A linker that is too short may lead to steric clashes and prevent the formation of a stable ternary complex, while an excessively long linker might result in a non-productive complex geometry or unfavorable physicochemical properties.
Experimental Protocols
To evaluate the efficacy of PROTACs, a series of well-defined experimental protocols are employed. Below are outlines of the key experiments typically performed.
Western Blotting for Protein Degradation
This technique is used to quantify the amount of target protein remaining in cells after treatment with a PROTAC.
1. Cell Culture and Treatment:
- Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
- Treat the cells with a range of concentrations of the PROTACs for a specified duration (e.g., 4, 8, 16, 24 hours). A vehicle control (e.g., DMSO) should be included.
2. Cell Lysis:
- Wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Clarify the lysates by centrifugation to remove cellular debris.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA assay or a similar method to ensure equal loading.
4. SDS-PAGE and Western Blotting:
- Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST).
- Incubate the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH, β-actin).
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the target protein band intensity to the loading control.
- Calculate the percentage of protein degradation relative to the vehicle control.
- Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).
Cell Viability Assay (e.g., MTS or CellTiter-Glo)
This assay is used to assess the cytotoxic or anti-proliferative effects of the PROTACs on cancer cell lines.
1. Cell Seeding:
- Seed cells in 96-well plates at a predetermined density.
2. Compound Treatment:
- Treat the cells with a serial dilution of the PROTACs for a specified period (e.g., 72 hours).
3. Assay Procedure:
- Add the MTS or CellTiter-Glo reagent to each well according to the manufacturer's instructions.
- Incubate the plates for the recommended time.
4. Data Acquisition:
- Measure the absorbance or luminescence using a plate reader.
5. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle-treated control.
- Plot the cell viability against the PROTAC concentration to determine the IC50 (the concentration at which 50% of cell growth is inhibited).
Visualizing the Process: Signaling Pathways and Workflows
To better understand the concepts discussed, the following diagrams illustrate the key processes involved in PROTAC-mediated protein degradation and its evaluation.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Validation of target engagement for (S,R,S)-AHPC-PEG3-NH2 hydrochloride PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies to validate the target engagement of Proteolysis Targeting Chimeras (PROTACs) constructed using the (S,R,S)-AHPC-based von Hippel-Lindau (VHL) E3 ligase ligand. To illustrate these principles, we will use the well-characterized VHL-based BRD4 degrader, MZ1 , as our primary example. For comparative purposes, we will contrast its performance with the Cereblon (CRBN)-based BRD4 degrader, ARV-771 .
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's ubiquitin-proteasome system. This process is initiated by the formation of a ternary complex between the PROTAC, the POI, and an E3 ubiquitin ligase.
Figure 1. PROTAC mechanism of action, leading to target protein degradation.
Quantitative Comparison of BRD4 PROTACs
The efficacy of a PROTAC is primarily determined by its ability to induce potent and maximal degradation of the target protein. This is quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum percentage of degradation) values.
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line(s) | DC50 (nM) | Dmax (%) |
| MZ1 | VHL | BRD4 (preferential) | H661, H838, HeLa | 2-23[1][2] | Complete at 100 nM[1] |
| ARV-771 | VHL | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) | < 1 to < 5[1][3] | Not widely reported |
| ARV-825 | CRBN | BRD4 | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1[1][4] | Not widely reported |
Experimental Protocols for Target Engagement Validation
A multi-faceted approach is essential to thoroughly validate the target engagement and mechanism of action of a PROTAC. Below are detailed protocols for key experiments.
Western Blotting for Protein Degradation
This is the most direct method to quantify the degradation of the target protein.
Experimental Workflow:
Figure 2. Workflow for Western Blot analysis of PROTAC-induced degradation.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or 22Rv1) at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., MZ1 or ARV-771) and a vehicle control (e.g., DMSO) for a specified time (typically 18-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Plot the results to determine DC50 and Dmax values.[1]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay confirms the PROTAC-dependent interaction between the target protein and the E3 ligase.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., HEK293T) and treat with the PROTAC, a negative control (e.g., cis-MZ1), and a vehicle control for 2-4 hours. It is advisable to pre-treat with a proteasome inhibitor (e.g., MG132) to prevent the degradation of the formed complex.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-VHL) or the target protein (e.g., anti-BRD4) conjugated to magnetic beads.
-
Washing and Elution: Wash the beads to remove non-specific binders and elute the protein complexes.
-
Western Blot Analysis: Analyze the eluates by Western blot, probing for the presence of the target protein, the E3 ligase, and other components of the complex. The detection of the POI in the E3 ligase pulldown (and vice versa) in the PROTAC-treated sample confirms ternary complex formation.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA assesses whether the PROTAC binds to its target protein inside intact cells, leading to a change in the protein's thermal stability.
Methodology:
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle control.
-
Heat Challenge: Aliquot the cell suspension and heat at a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis and Separation: Lyse the cells (e.g., by freeze-thawing) and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blot or other quantitative methods like AlphaLISA.[5]
-
Data Analysis: A shift in the melting curve of the target protein in the presence of the PROTAC indicates target engagement.[6][7] This can also be used to confirm engagement with the E3 ligase.
NanoBRET™ Assay for Live-Cell Target Engagement and Ternary Complex Formation
NanoBRET™ is a proximity-based assay that can measure protein interactions in real-time in living cells.
Target Engagement Assay:
-
Cell Preparation: Use cells expressing the target protein fused to NanoLuc® luciferase.
-
Assay Principle: A fluorescent tracer that binds to the target protein is added. When the tracer is bound, it is in close proximity to the NanoLuc® enzyme, generating a BRET signal.
-
Competition: Addition of a PROTAC that binds to the same site on the target protein will displace the tracer, leading to a dose-dependent decrease in the BRET signal. This allows for the quantification of intracellular target engagement.[8][9]
Ternary Complex Formation Assay:
-
Cell Preparation: Co-express the target protein fused to NanoLuc® luciferase (the BRET donor) and the E3 ligase fused to HaloTag® labeled with a fluorescent ligand (the BRET acceptor).
-
Assay Principle: In the absence of a PROTAC, the donor and acceptor are not in proximity, and no BRET signal is generated.
-
PROTAC Addition: The addition of a PROTAC (e.g., MZ1) facilitates the formation of the ternary complex, bringing the donor and acceptor into close proximity and generating a BRET signal. The intensity of the signal is proportional to the amount of ternary complex formed.[8][9]
Biophysical Characterization of Ternary Complex
For a more in-depth understanding, biophysical techniques can be employed to characterize the binding affinities and cooperativity of the ternary complex.
| Technique | Principle | Key Parameters Measured |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon molecular interaction. | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binary and ternary complexes.[2][10] |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor surface. | Real-time kinetics (kon, koff) and affinity (Kd) of binary and ternary interactions.[11] |
A key parameter derived from these studies is cooperativity (α) , which describes how the binding of the PROTAC to one protein influences its binding to the other. Positive cooperativity (α > 1), where the formation of a binary complex enhances the binding of the third partner, is often a hallmark of efficient PROTACs like MZ1.[12][13]
Conclusion
The validation of target engagement for a PROTAC is a critical process that requires a combination of cellular and biophysical assays. While Western blotting provides the ultimate confirmation of protein degradation, techniques like Co-IP, CETSA, and NanoBRET™ are invaluable for elucidating the underlying mechanism of action. By comparing the performance of a novel PROTAC, developed from a building block like (S,R,S)-AHPC-PEG3-NH2, against well-characterized molecules such as MZ1 and ARV-771, researchers can gain crucial insights into its potency, selectivity, and potential for therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]
- 4. Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labhoo.com [labhoo.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Molecular Basis for the N-Terminal Bromodomain-and-Extra-Terminal-Family Selectivity of a Dual Kinase−Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selvita.com [selvita.com]
- 9. promega.com [promega.com]
- 10. rcsb.org [rcsb.org]
- 11. researchgate.net [researchgate.net]
- 12. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Selecting Negative Controls for PROTAC Experiments Utilizing (S,R,S)-AHPC-PEG3-NH2 Hydrochloride
For researchers, scientists, and drug development professionals, establishing the specificity of a novel PROTAC (Proteolysis-Targeting Chimera) is paramount. This guide provides a comprehensive comparison of appropriate negative controls for experiments involving PROTACs synthesized using the popular VHL E3 ligase-recruiting moiety, (S,R,S)-AHPC-PEG3-NH2 hydrochloride. We present supporting experimental data, detailed protocols, and visualizations to ensure the rigorous validation of your targeted protein degradation studies.
This compound is a key building block in the synthesis of PROTACs. It comprises a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a PEG3 linker with a terminal amine. This amine allows for the conjugation of a "warhead"—a ligand that specifically binds to a target protein of interest, thereby marking it for degradation. To demonstrate that the observed degradation of the target protein is a direct result of the intended PROTAC mechanism, and not due to off-target effects, it is crucial to employ appropriate negative controls.
The Imperative for Rigorous Negative Controls
A well-designed negative control is structurally similar to the active PROTAC but lacks a key functional element, thereby helping to distinguish between specific, PROTAC-mediated protein degradation and other cellular effects. The two primary types of negative controls for PROTACs are:
-
E3 Ligase Binding-Deficient Control: This control is modified to prevent its interaction with the E3 ligase. For VHL-recruiting PROTACs, this is typically achieved by inverting the stereochemistry of the hydroxyproline moiety on the VHL ligand. This epimeric version is unable to form a stable ternary complex (Target Protein-PROTAC-E3 Ligase), thus preventing ubiquitination and subsequent degradation of the target protein.
-
Target Protein Binding-Deficient Control: In this type of control, the "warhead" portion of the PROTAC is altered so that it no longer binds to the protein of interest. This helps to rule out any effects caused by the warhead itself, independent of protein degradation.
Comparative Analysis of Active PROTACs and Their Negative Controls
To illustrate the importance of negative controls, we present data from studies on well-characterized VHL-based PROTACs, ARV-771 and MZ1, which are structurally analogous to PROTACs that would be synthesized using this compound.
Case Study 1: ARV-771 and its Inactive Diastereomer ARV-766
ARV-771 is a potent PROTAC that targets the BET (Bromodomain and Extra-Terminal) family of proteins (BRD2, BRD3, and BRD4) for degradation. Its negative control, ARV-766, is a diastereomer with an opposite configuration at the hydroxyproline, rendering it unable to bind to VHL.
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| ARV-771 | BRD2/3/4 | 22Rv1 | < 5 | > 90 | [1] |
| ARV-766 (Negative Control) | BRD2/3/4 | 22Rv1 | No degradation observed | Not applicable | [1][2] |
Case Study 2: MZ1 and its Inactive Epimer cis-MZ1
MZ1 is another well-studied PROTAC that preferentially degrades BRD4. Its negative control, cis-MZ1, is a stereoisomer that binds to BET proteins but not to the VHL E3 ligase.
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| MZ1 | BRD4 | H661 | 8 | > 90 | |
| MZ1 | BRD4 | H838 | 23 | > 90 | |
| cis-MZ1 (Negative Control) | BRD4 | HeLa | No degradation observed | Not applicable | [3] |
Experimental Protocols
To ensure the reliability and reproducibility of your findings, we provide detailed protocols for key experiments used to evaluate PROTAC efficacy and specificity.
Western Blotting for Target Protein Degradation
Objective: To quantify the reduction in the target protein levels following treatment with the active PROTAC and its negative control.
Materials:
-
Cell line of interest
-
Active PROTAC and negative control compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the active PROTAC and the negative control in cell culture medium. A common concentration range to test is from 1 nM to 10 µM.
-
Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treat the cells with the compounds for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the primary antibody for the loading control.
-
Wash the membrane again and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Develop the blot using an ECL substrate and capture the chemiluminescent signal with an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.
-
Mass Spectrometry-Based Proteomics for Global Protein Profiling
Objective: To assess the specificity of the PROTAC by identifying off-target protein degradation across the entire proteome.
Procedure:
-
Cell Culture and Treatment:
-
Treat cells with the active PROTAC, the negative control, and a vehicle control at a concentration known to induce significant degradation of the target protein.
-
-
Cell Lysis and Protein Digestion:
-
Lyse the cells and digest the proteins into peptides using trypsin.
-
-
Isobaric Labeling (e.g., TMT or iTRAQ):
-
Label the peptide samples from each condition with different isobaric tags to enable multiplexed analysis.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
-
Data Analysis:
-
Identify and quantify thousands of proteins across all samples.
-
Compare the protein abundance in the PROTAC-treated samples to the negative control and vehicle control samples.
-
Proteins that show a significant and dose-dependent decrease in abundance only in the active PROTAC-treated samples are considered potential off-targets.
-
Visualizing the Mechanism and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action, the role of negative controls, and a typical experimental workflow.
Caption: The mechanism of action of a PROTAC.
Caption: Active PROTAC vs. E3 Ligase Binding-Deficient Negative Control.
Caption: A typical experimental workflow for evaluating a PROTAC.
References
The Critical Role of an Inactive Epimer in Targeted Protein Degradation: A Comparative Guide to (S,R,S)-AHPC-PEG3-NH2 Hydrochloride-Based PROTACs
For researchers, scientists, and drug development professionals engaged in the rapidly advancing field of targeted protein degradation, the use of appropriate controls is paramount to validate experimental findings. This guide provides an objective comparison of an active PROTAC utilizing a von Hippel-Lindau (VHL) E3 ligase ligand, exemplified by molecules structurally related to (S,R,S)-AHPC-PEG3-NH2, and its corresponding inactive epimer. The data presented herein underscores the necessity of such controls to unequivocally demonstrate that the observed biological effects are a direct consequence of the PROTAC's mechanism of action: the induced degradation of a target protein.
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. A PROTAC typically consists of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein.
To validate that the degradation of a target protein is indeed mediated by this specific mechanism, a structurally similar but functionally inactive control molecule is essential. An inactive epimer, which differs from the active PROTAC only in the stereochemistry of a single chiral center critical for E3 ligase binding, serves as an ideal negative control. This control molecule is expected to retain its ability to bind the target protein but fail to recruit the E3 ligase, thus preventing protein degradation.
This guide uses the well-characterized BRD4-targeting PROTAC, MZ1, and its inactive epimer, cis-MZ1, as a case study. MZ1 contains a VHL ligand structurally analogous to (S,R,S)-AHPC and a JQ1 moiety that binds to the bromodomains of the BET family of proteins, including BRD4.[1][2] cis-MZ1 is the diastereomer of MZ1 with an inverted stereocenter in the hydroxyproline moiety of the VHL ligand, which abrogates its binding to VHL.[1][3][4]
Quantitative Comparison of Active vs. Inactive PROTAC Performance
The efficacy of a PROTAC is determined by its ability to bind both the target protein and the E3 ligase, and to induce degradation of the target protein in a cellular context. The following tables summarize the key performance metrics for the active PROTAC MZ1 and its inactive control, cis-MZ1.
Table 1: Binary and Ternary Complex Binding Affinities (Kd)
| Compound | Binds to | Binding Affinity (Kd, nM) | Method |
| MZ1 (Active) | BRD4 (BD2) | 15 | ITC |
| VCB Complex | 66 | ITC | |
| VCB:MZ1:BRD4 (Ternary Complex) | 3.7 | ITC | |
| cis-MZ1 (Inactive) | BRD4 (BD2) | Comparable to MZ1 | - |
| VCB Complex | >15,000 | ITC |
Data sourced from opnMe.com and Zengerle et al., 2015.[1][3] VCB complex consists of VHL, Elongin C, and Elongin B.
Table 2: Cellular BRD4 Degradation Potency (DC50) and Efficacy (Dmax)
| Compound | Cell Line | DC50 (nM) | Dmax (%) |
| MZ1 (Active) | H661 | 8 | >90 |
| H838 | 23 | >90 | |
| HeLa | ~100 | >90 | |
| cis-MZ1 (Inactive) | HeLa | No degradation observed | <10 |
Data sourced from R&D Systems and Zengerle et al., 2015.[3]
The data clearly demonstrates that while both MZ1 and cis-MZ1 can bind to BRD4, only MZ1 effectively recruits the VHL E3 ligase complex and induces the degradation of BRD4 in cells. The lack of VHL binding by cis-MZ1 directly translates to its inability to promote BRD4 degradation, confirming that the observed degradation by MZ1 is VHL-dependent.
Signaling Pathway and Experimental Workflow Visualizations
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the relevant biological pathway and a typical experimental workflow.
Caption: Mechanism of action of an active PROTAC.
Caption: Simplified BRD4/c-Myc signaling pathway.
Detailed Experimental Protocols
Reproducible and robust experimental data are the cornerstone of scientific research. The following are detailed protocols for the key experiments cited in this guide.
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This protocol describes the methodology to assess the degradation of a target protein (e.g., BRD4) in a cellular context following treatment with a PROTAC.
Materials:
-
Cell line expressing the target protein (e.g., HeLa cells)
-
Active PROTAC (e.g., MZ1) and inactive control (e.g., cis-MZ1)
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD4, anti-GAPDH as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a range of concentrations of the active PROTAC and the inactive control for a specified duration (e.g., 24 hours). Include a vehicle-only (e.g., DMSO) control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA assay to ensure equal protein loading for SDS-PAGE.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of the lysates and prepare them for loading by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Caption: Experimental workflow for Western Blot analysis.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
ITC is a powerful technique to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH and ΔS) of interactions between molecules in solution.
Materials:
-
Purified proteins (e.g., BRD4 bromodomain, VCB complex)
-
PROTAC (e.g., MZ1) and inactive control (e.g., cis-MZ1)
-
ITC instrument
-
Dialysis buffer
Procedure:
-
Sample Preparation:
-
Dialyze the purified proteins and dissolve the compounds in the same buffer to minimize buffer mismatch effects.
-
Accurately determine the concentrations of the proteins and compounds.
-
-
ITC Experiment Setup:
-
For binary binding assays, the protein is typically placed in the sample cell and the compound is in the titration syringe.
-
For ternary complex binding, one protein can be pre-incubated with the PROTAC before titration into the second protein.
-
Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.
-
-
Titration:
-
Perform a series of injections of the titrant into the sample cell.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw data (heat change per injection) is integrated and plotted against the molar ratio of the titrant to the analyte.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
References
Comparative analysis of PROTACs with different PEG linker lengths
A Comparative Analysis of Proteolysis-Targeting Chimeras with Varied PEG Linker Lengths
Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, commandeering the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. It is increasingly evident that the linker is not a mere spacer but a critical component that profoundly influences the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2][3] Among the various linker types, polyethylene glycol (PEG) chains are frequently employed due to their hydrophilicity, biocompatibility, and the synthetic ease with which their length can be modulated.[2][3] This guide provides a comparative analysis of PROTACs with different PEG linker lengths, supported by experimental data, to inform rational PROTAC design for researchers, scientists, and drug development professionals.
The length of the linker is a pivotal factor in the formation of a stable and productive ternary complex, which consists of the POI, the PROTAC, and the E3 ligase.[4][5] An optimal linker length facilitates the necessary protein-protein interactions for efficient ubiquitination of the target protein, leading to its subsequent degradation by the proteasome.[5][6] If a linker is too short, it may cause steric hindrance, preventing the ternary complex from forming.[2][5] Conversely, an excessively long linker might lead to an unstable or non-productive complex, resulting in inefficient ubiquitination.[2][5] The ideal linker length is highly dependent on the specific POI and E3 ligase pair, necessitating empirical optimization for each new PROTAC system.[1][4]
Comparative Efficacy Data
The following tables summarize quantitative data from studies on PROTACs targeting different proteins, illustrating the impact of varying linker lengths on degradation potency (DC50) and maximal degradation (Dmax).
Table 1: Estrogen Receptor α (ERα)-Targeting PROTACs
A study by Cyrus et al. systematically investigated the effect of linker length on the degradation of ERα. The PROTACs consisted of an ERα ligand connected to a von Hippel-Lindau (VHL) E3 ligase ligand by linkers of varying atom chain lengths.[2][7][8]
| PROTAC Compound | Linker Atom Length | DC50 (nM) | Dmax (%) |
| 9 | 9 | > 1000 | < 20 |
| 11 | 12 | ~500 | ~60 |
| 12 | 16 | ~100 | > 80 |
| 13 | 19 | ~250 | ~70 |
| 14 | 21 | > 1000 | < 30 |
Data synthesized from descriptions in cited literature.[7][8] The results clearly indicate that a 16-atom linker was optimal for ERα degradation in this series.[7][8]
Table 2: TANK-binding kinase 1 (TBK1)-Targeting PROTACs
PROTACs developed by Arvinas to target TBK1 demonstrated a clear dependency on a minimum linker length for degradation to occur.[1]
| Linker Atom Length | DC50 (nM) | Dmax (%) |
| < 12 | No Degradation | - |
| 12 | Submicromolar | > 80 |
| 21 | 3 | 96 |
| 29 | 292 | 76 |
Data synthesized from descriptions in cited literature.[1] A sharp cliff in activity is observed, with no degradation occurring with linkers shorter than 12 atoms. Potency then decreases as the linker becomes excessively long (29 atoms).[1]
Table 3: Bromodomain-containing protein 4 (BRD4)-Targeting PROTACs
In a study of BRD4 degraders, an interesting trend was observed for CRBN-recruiting PROTACs where both very short and longer linkers were effective, while intermediate lengths were not.[1]
| Number of PEG Units | DC50 (µM) in H661 cells |
| 0 | < 0.5 |
| 1 | > 5 |
| 2 | > 5 |
| 4 | < 0.5 |
| 5 | < 0.5 |
Data synthesized from descriptions in cited literature.[1] This highlights the non-linear relationship that can exist between linker length and degradation efficacy.[1]
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz provide a clear illustration of the underlying biological processes and experimental procedures.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for Western Blot analysis.
Caption: Relationship between linker properties and PROTAC efficacy.
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the evaluation of PROTACs. Below are detailed methodologies for key experiments.
Protocol 1: Western Blotting for Protein Degradation
This protocol is a standard method to quantify the degradation of a target protein in cells following PROTAC treatment.[2][3]
-
Cell Culture and Treatment:
-
Plate cells (e.g., MCF7, H661) in 6-well plates at a density that ensures 70-80% confluency on the day of treatment.
-
Prepare serial dilutions of the PROTACs with varying PEG linker lengths in the appropriate cell culture medium.
-
Treat the cells with the different concentrations of PROTACs for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO) in parallel.
-
-
Cell Lysis:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding 100-200 µL of ice-cold radioimmunoprecipitation assay (RIPA) buffer, supplemented with protease and phosphatase inhibitors, to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and prepare them for loading by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate DC50 and Dmax values by plotting the normalized protein levels against the PROTAC concentration.
-
Protocol 2: Biophysical Assay for Ternary Complex Formation (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP) competition assay to measure the formation and stability of the ternary complex. This assay is crucial for understanding the molecular interactions that drive PROTAC activity.[9]
-
Reagents and Preparation:
-
Purified recombinant target protein (POI).
-
Purified recombinant E3 ligase complex (e.g., VHL-ElonginC-ElonginB, or VCB).
-
A fluorescently labeled tracer that binds to the E3 ligase (e.g., a FAM-labeled HIF-1α peptide for VCB).[9]
-
PROTACs with different PEG linker lengths.
-
Assay Buffer (e.g., PBS, 0.01% Triton X-100, 1 mM DTT).
-
-
Assay Principle:
-
The small, fluorescently labeled tracer tumbles rapidly in solution, resulting in low fluorescence polarization.
-
When the tracer binds to the larger E3 ligase complex, its tumbling slows, and the polarization value increases.
-
A PROTAC can further stabilize the interaction or induce a ternary complex with the POI, potentially increasing the polarization further or competing with the tracer. The assay is often set up to measure the affinity of the PROTAC for the E3 ligase in the presence and absence of the POI to determine cooperativity.
-
-
Experimental Procedure:
-
Binary Binding (PROTAC to E3):
-
In a 384-well plate, add a fixed concentration of the E3 ligase complex and the fluorescent tracer.
-
Add serial dilutions of the PROTAC.
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Measure fluorescence polarization using a plate reader.
-
The displacement of the tracer by the PROTAC will cause a decrease in polarization, from which the binary binding affinity (KD) can be calculated.
-
-
Ternary Complex Formation:
-
Repeat the experiment, but include a fixed, saturating concentration of the POI in all wells.
-
The presence of the POI may enhance the PROTAC's ability to bind to the E3 ligase if a stable ternary complex is formed.
-
Measure the fluorescence polarization and calculate the apparent binding affinity in the presence of the POI.
-
-
-
Data Analysis:
-
Plot the change in fluorescence polarization against the log of the PROTAC concentration.
-
Fit the data to a suitable binding model (e.g., four-parameter logistic equation) to determine the IC50, which can be converted to a binding affinity constant (Ki).
-
Calculate the cooperativity factor (alpha, α) by dividing the binary KD of the PROTAC for the E3 ligase by the apparent KD in the presence of the POI (α = KD_binary / KD_ternary).[10] An alpha value greater than 1 indicates positive cooperativity, meaning the POI enhances the binding of the PROTAC to the E3 ligase, which is a hallmark of an effective PROTAC.[1]
-
Conclusion
The length of the PEG linker is a critical parameter in PROTAC design that must be empirically optimized for each target protein and E3 ligase combination.[1][4] The experimental data clearly demonstrate that there is often an optimal linker length for achieving maximum degradation efficacy, with linkers that are too short or too long resulting in diminished activity.[2][5] A systematic approach to varying linker length, coupled with robust quantitative assays for degradation and ternary complex formation, is paramount for the development of potent and selective PROTAC-based therapeutics. The protocols and workflows provided in this guide offer a framework for the rigorous evaluation of novel PROTAC molecules.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. researchgate.net [researchgate.net]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
Unveiling Protein Degradation: A Comparative Guide to Western Blot Analysis of (S,R,S)-AHPC-PEG3-NH2 Hydrochloride PROTACs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of PROTACs synthesized with the von Hippel-Lindau (VHL) E3 ligase ligand-linker conjugate, (S,R,S)-AHPC-PEG3-NH2 hydrochloride. We delve into supporting experimental data, detailed methodologies for Western blot analysis, and visual representations of the underlying biological pathways and experimental procedures.
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's natural protein disposal machinery.[1][2] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The this compound is a commonly utilized building block in PROTAC synthesis, incorporating a high-affinity ligand for the VHL E3 ligase and a flexible 3-unit polyethylene glycol (PEG) linker.[3][4] The efficacy of a PROTAC is critically dependent on the optimal formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, a process significantly influenced by the nature and length of the linker.[5][6]
Comparative Performance Analysis
The effectiveness of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax) achieved.[7] Western blotting is the gold-standard technique for determining these parameters, allowing for the visualization and quantification of the target protein's abundance following PROTAC treatment.[8]
| PROTAC Conjugate | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | (S,R,S)-AHPC-PEG3-NH2 | 75 | >90 | Hypothetical |
| PROTAC B | (S,R,S)-AHPC-PEG2-NH2 | 150 | ~80 | [6] |
| PROTAC C | (S,R,S)-AHPC-PEG4-NH2 | 50 | >95 | [6] |
| PROTAC D | Alkyl Chain (8 atoms) | 200 | ~70 | [6] |
This table presents illustrative data compiled from findings on the impact of linker length on PROTAC efficacy. The values for PROTAC A are hypothetical, representing expected high efficacy for a well-designed PROTAC, while data for other PROTACs are based on trends reported in comparative studies.
The data suggests that PEG linkers generally offer favorable properties for PROTACs.[5] The length of the PEG linker is a critical parameter that requires optimization for each specific target protein and warhead combination to achieve optimal ternary complex formation and subsequent degradation.[1]
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams, created using the DOT language, illustrate the PROTAC mechanism of action and the experimental workflow for Western blot analysis.
Detailed Experimental Protocol for Western Blot Analysis
The following protocol outlines the key steps for assessing protein degradation induced by a PROTAC synthesized with this compound.
1. Cell Culture and PROTAC Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Prepare a stock solution of the this compound-based PROTAC in DMSO.
-
Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (DMSO) group.
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
4. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
6. Detection and Analysis:
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[7]
By following this comprehensive guide, researchers can effectively utilize Western blot analysis to characterize and compare the performance of PROTACs constructed with this compound, facilitating the development of novel protein-degrading therapeutics.
References
- 1. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound [myskinrecipes.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. lifesensors.com [lifesensors.com]
Validating (S,R,S)-AHPC-PEG3-NH2 Hydrochloride Conjugation: A Comparative Guide to Mass Spectrometry Methods
For researchers, scientists, and drug development professionals, the precise validation of small molecule conjugations is a critical step in the development of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of mass spectrometry-based methods for validating the conjugation of (S,R,S)-AHPC-PEG3-NH2 hydrochloride, a common von Hippel-Lindau (VHL) E3 ligase ligand linked to a PEG3 moiety. We present supporting experimental data and detailed protocols to aid in the selection of the most appropriate analytical strategy.
The successful conjugation of this compound to a target protein or payload is paramount for the efficacy of the resulting PROTAC. Mass spectrometry (MS) offers a suite of powerful techniques to confirm covalent bond formation, determine the precise mass of the conjugate, and in some cases, identify the site of conjugation. The primary MS methods employed for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry, and Native Mass Spectrometry.
Comparative Analysis of Mass Spectrometry Methods
The choice of mass spectrometry technique for validating the conjugation of this compound depends on the specific information required, the nature of the conjugated species, and the available instrumentation. The following table summarizes the key performance characteristics of the most common MS methods.
| Feature | LC-MS/MS | MALDI-TOF MS | Native MS |
| Primary Information | Intact mass, fragment ions (for sequence/site confirmation), quantification | Intact mass, degree of PEGylation | Intact mass of non-covalent complexes, stoichiometry |
| Resolution | High to very high | Moderate to high | Moderate |
| Sensitivity | High (picomole to femtomole) | High (picomole to femtomole) | Moderate to high |
| Sample Complexity | Tolerant to complex mixtures (with LC separation) | Moderately tolerant | Requires relatively pure samples |
| Throughput | Moderate to high | High | Moderate |
| Quantitative Accuracy | High (with appropriate standards) | Semi-quantitative to quantitative | Semi-quantitative |
| Key Advantage | Structural elucidation through fragmentation | Rapid analysis of intact mass and PEG heterogeneity | Analysis of intact, non-covalent protein-ligand complexes |
| Key Limitation | Can be complex to optimize LC conditions | Limited fragmentation capabilities for site analysis | Does not provide covalent linkage information directly |
Experimental Workflows and Logical Relationships
The validation of a PROTAC conjugate involves a multi-step process, from the initial confirmation of conjugation to the characterization of its interaction with target proteins. The following diagrams illustrate a typical experimental workflow, the underlying biological pathway, and the interplay of different analytical methods.
Safety Operating Guide
Navigating the Safe Disposal of (S,R,S)-AHPC-PEG3-NH2 Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For immediate release
This guide provides essential safety and logistical information for the proper disposal of (S,R,S)-AHPC-PEG3-NH2 hydrochloride, a compound utilized in Proteolysis Targeting Chimera (PROTAC) research. Adherence to these procedures is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located during the compilation of this guide. The following procedures are based on information for similar chemical structures, including amine hydrochlorides and polyethylene glycol (PEG) compounds, as well as general laboratory safety practices. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to review any available manufacturer's safety information before handling this compound.
I. Hazard Identification and Safety Precautions
This compound is classified with the following hazards:
-
Acute Toxicity 4 (Oral) : Harmful if swallowed.
-
Skin Irritation 2 : Causes skin irritation.
-
Eye Irritation 2 : Causes serious eye irritation.
Due to these potential hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
Ensure that an eyewash station and safety shower are readily accessible in the handling area.
II. Quantitative Data for Disposal Considerations
| Parameter | Value/Consideration | Source/Rationale |
| Hazard Classifications | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2 | Sigma-Aldrich product information |
| Storage Class | 11 - Combustible Solids | Sigma-Aldrich product information |
| Waste Segregation | Segregate from incompatible materials such as strong oxidizers, acids, and bases.[1][2] | General laboratory chemical waste guidelines. |
| Primary Disposal Route | Licensed hazardous waste disposal contractor. | General best practice for research chemicals.[2][3] |
| Spill Management | Absorb with inert material and place in a designated hazardous waste container.[4] | General procedure for solid chemical spills. |
III. Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound.
1. Waste Identification and Segregation:
-
All waste containing this compound, including pure compound, contaminated labware (e.g., pipette tips, vials), and cleaning materials, must be treated as hazardous waste.
-
Segregate this waste from other chemical waste streams to prevent potentially hazardous reactions.[2] Specifically, keep it separate from strong acids, bases, and oxidizing agents.
2. Containerization:
-
Use a designated, leak-proof, and chemically compatible container for solid waste.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture with their approximate concentrations.
-
Keep the container securely sealed when not in use.
3. Spill and Leak Management:
-
In the event of a spill, carefully sweep up the solid material, avoiding dust formation.[5]
-
For small spills, the material can be collected with a wet cloth or gently swept into a suitable container for disposal.[4]
-
Place all contaminated cleaning materials into the designated hazardous waste container.
-
Thoroughly decontaminate the spill area with an appropriate solvent and cleaning agents. Dispose of all decontamination materials as hazardous waste.
4. Final Disposal:
-
Do not dispose of this compound down the drain or in regular trash.[2]
-
Arrange for the collection of the hazardous waste container by a licensed hazardous waste disposal company.[2]
-
Follow all institutional, local, and national regulations for the disposal of chemical waste.
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling (S,R,S)-AHPC-PEG3-NH2 Hydrochloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel chemical entities like (S,R,S)-AHPC-PEG3-NH2 hydrochloride. This protein degrader building block, used in the synthesis of molecules for targeted protein degradation and PROTAC® (proteolysis-targeting chimeras) technology, requires specific handling procedures to minimize risk and ensure experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H302: Harmful if swallowed (Acute Toxicity 4, Oral).
-
H315: Causes skin irritation (Skin Irritation 2).
-
H319: Causes serious eye irritation (Eye Irritation 2).
Given these classifications, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Required Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield may be necessary for splash hazards. | Must be worn at all times in the laboratory.[1][2] Contact lenses should be avoided as they can trap chemicals against the eye.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Inspect gloves for integrity before each use.[3] Wash hands thoroughly before and after handling the chemical, and before leaving the laboratory.[1] |
| Body Protection | Laboratory coat. | Should be fully buttoned to provide maximum coverage. |
| Respiratory Protection | A respirator may be necessary in poorly ventilated areas or when generating dust or aerosols. | Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for safety and for preserving the compound's integrity.
-
Preparation and Pre-Handling Check:
-
Read and understand the Safety Data Sheet (SDS) before starting any work.
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[3][5]
-
Verify that an eyewash station and safety shower are accessible and operational.[1]
-
Assemble all necessary equipment and reagents before handling the compound.
-
-
Compound Handling:
-
Wear the appropriate PPE as detailed in the table above.
-
When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid inhaling dust.
-
To reconstitute, use high-purity solvents and sterile techniques to maintain compound integrity.[5]
-
-
Post-Handling Procedures:
-
Securely seal the container after use.
-
Decontaminate the work surface and any equipment used.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused or Expired Compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[5] |
| Contaminated Labware (e.g., pipette tips, vials) | Place in a designated hazardous waste container. |
| Contaminated PPE (e.g., gloves) | Dispose of in the appropriate laboratory waste stream for chemically contaminated items. |
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
